molecular formula C13H20O2 B128395 Ethyl adamantane-1-carboxylate CAS No. 2094-73-7

Ethyl adamantane-1-carboxylate

Cat. No.: B128395
CAS No.: 2094-73-7
M. Wt: 208.3 g/mol
InChI Key: SYEXGNJRYPOUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl adamantane-1-carboxylate serves as a key chemical building block in medicinal chemistry and pharmaceutical research, leveraging the unique properties of the adamantane scaffold. The rigid, cage-like structure of adamantane is valued for its high chemical stability, lipophilicity, and ability to enhance metabolic resistance, making it a privileged structure in drug design . This ester is a versatile precursor for the synthesis of various biologically active adamantyl derivatives, including hydrazides, which have demonstrated inhibitory activity against enzymes like butyrylcholinesterase (BChE) . Such inhibitors are investigated as potential candidates for the treatment of neurodegenerative disorders, including Alzheimer's disease . Furthermore, adamantane derivatives are studied for their mechanisms of action on biological systems, such as mitochondrial function, providing insights into their potential bioactivity and toxicity profiles . The broader application of adamantane-based compounds spans the development of agents with hypoglycemic, antitumour, antibacterial, and antiviral activities, highlighting the significant research value of this compound intermediate . Ongoing market analysis indicates robust growth and innovation in the applications of this compound, particularly within the pharmaceutical and biotechnology sectors for the development of advanced drugs and functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEXGNJRYPOUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175109
Record name Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-73-7
Record name Ethyl 1-adamantanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2094-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl tricyclo(3.3.1.13,7)decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl tricyclo[3.3.1.13,7]decane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl adamantane-1-carboxylate from 1-adamantanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl adamantane-1-carboxylate from 1-adamantanecarboxylic acid, a key intermediate in the development of various pharmaceuticals. The rigid and lipophilic adamantane cage is a valuable pharmacophore, and its ethyl ester derivative serves as a versatile building block in medicinal chemistry. This document provides a comparative analysis of the primary synthetic routes, detailed experimental protocols, and comprehensive characterization data to support research and development efforts.

Executive Summary

Two principal methods for the synthesis of this compound from 1-adamantanecarboxylic acid are presented: the direct Fischer-Speier esterification and a two-step conversion via the corresponding acyl chloride. While Fischer esterification offers a more direct approach, the acyl chloride route often provides higher yields due to its non-equilibrium nature. This guide provides detailed methodologies for both pathways, allowing researchers to select the most suitable approach based on their specific requirements for yield, purity, and experimental convenience.

Comparative Overview of Synthetic Methods

MethodDescriptionAdvantagesDisadvantages
Fischer-Speier Esterification Direct acid-catalyzed reaction of 1-adamantanecarboxylic acid with ethanol.One-step process, simpler procedure.Equilibrium reaction, may require a large excess of ethanol and/or removal of water to achieve high conversion.
Via 1-Adamantanecarbonyl Chloride Two-step process involving the conversion of the carboxylic acid to its acyl chloride, followed by reaction with ethanol.Generally higher yielding as the second step is not an equilibrium. The acyl chloride is highly reactive.Two-step process, requires the use of a chlorinating agent like thionyl chloride.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method involves the direct esterification of 1-adamantanecarboxylic acid with ethanol using a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by using a large excess of ethanol, which also serves as the solvent.

Reaction Scheme:

Fischer_Esterification Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Ethyl_Adamantane_Carboxylate This compound Adamantanecarboxylic_Acid->Ethyl_Adamantane_Carboxylate + Ethanol Ethanol Ethanol Ethyl_Adamantane_Carboxylate->Adamantanecarboxylic_Acid + Water Water Water H2SO4 H₂SO₄ (cat.)

Fischer-Speier Esterification of 1-Adamantanecarboxylic Acid

Materials:

  • 1-Adamantanecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantanecarboxylic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation to yield the pure ester.

Quantitative Data (Illustrative):

Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Volume (mL)Yield (%)
1-Adamantanecarboxylic acid180.250.05510.0--
Ethanol46.070.5525.332.1-
Sulfuric Acid98.080.00550.540.3-
This compound208.30---~70-85

Note: The provided quantitative data is illustrative and may need optimization for specific laboratory conditions.

Method 2: Synthesis via 1-Adamantanecarbonyl Chloride

This two-step method involves the initial conversion of 1-adamantanecarboxylic acid to the more reactive 1-adamantanecarbonyl chloride, which is then reacted with ethanol to form the ester. This method typically results in higher yields as the final step is not an equilibrium reaction.

Step 1: Synthesis of 1-Adamantanecarbonyl Chloride

Reaction Scheme:

Acyl_Chloride_Formation Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Adamantanecarbonyl_Chloride 1-Adamantanecarbonyl Chloride Adamantanecarboxylic_Acid->Adamantanecarbonyl_Chloride + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) SO2 SO₂ HCl HCl

Formation of 1-Adamantanecarbonyl Chloride

Materials:

  • 1-Adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add 1-adamantanecarboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (e.g., 1.5-2.0 eq), either neat or in a solvent like toluene.

  • Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours, or until the evolution of gas ceases.

  • After the reaction is complete, remove the excess thionyl chloride by distillation, optionally as an azeotrope with toluene.

  • The resulting crude 1-adamantanecarbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Volume (mL)Yield (%)Melting Point (°C)
1-Adamantanecarboxylic acid180.250.13925.0---
Thionyl Chloride118.970.18121.513.1--
1-Adamantanecarbonyl Chloride198.69---~8949-51

Step 2: Synthesis of this compound from 1-Adamantanecarbonyl Chloride

Reaction Scheme:

Esterification_from_Acyl_Chloride Adamantanecarbonyl_Chloride 1-Adamantanecarbonyl Chloride Ethyl_Adamantane_Carboxylate This compound Adamantanecarbonyl_Chloride->Ethyl_Adamantane_Carboxylate + Ethanol Ethanol Ethanol HCl HCl

Esterification of 1-Adamantanecarbonyl Chloride

Materials:

  • 1-Adamantanecarbonyl chloride

  • Absolute ethanol

  • A weak base (e.g., pyridine or triethylamine, optional)

  • Diethyl ether

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-adamantanecarbonyl chloride (1.0 eq) in an inert solvent like diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of absolute ethanol (1.1 eq) and a weak base like pyridine (1.1 eq, to neutralize the HCl byproduct) in diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove the base), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Illustrative):

Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Volume (mL)Yield (%)
1-Adamantanecarbonyl Chloride198.690.0509.93--
Ethanol46.070.0552.533.21-
Pyridine79.100.0554.354.44-
This compound208.30--->90

Note: The provided quantitative data is illustrative and may need optimization for specific laboratory conditions.

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC₁₃H₂₀O₂
Molar Mass208.30 g/mol
AppearanceColorless liquid
Boiling Point90-91 °C at 1 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.08 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.00 (br s, 3H, Ad-H), 1.87 (br s, 6H, Ad-H), 1.70 (br s, 6H, Ad-H), 1.22 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.5 (C=O), 60.2 (-OCH₂CH₃), 41.0 (Ad-C), 39.1 (Ad-C), 36.5 (Ad-C), 28.1 (Ad-C), 14.3 (-OCH₂CH₃).

  • IR (neat, cm⁻¹): 2905, 2850 (C-H stretching of adamantane), 1725 (C=O stretching of ester), 1250, 1095 (C-O stretching).

  • Mass Spectrometry (EI, m/z): 208 (M⁺), 180, 135 (base peak, [Ad-CO]⁺).

Workflow and Logic Diagrams

General Experimental Workflow for Synthesis and Purification:

Experimental_Workflow Start Start: 1-Adamantanecarboxylic Acid Reaction Esterification Reaction (Fischer or Acyl Chloride Route) Start->Reaction Workup Aqueous Workup (Washing and Neutralization) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

General experimental workflow for the synthesis of this compound.

Logical Relationship of Synthetic Pathways:

Logical_Relationship cluster_start Starting Material cluster_fischer Method 1: Fischer Esterification cluster_acyl Method 2: Acyl Chloride Route cluster_end Final Product Start 1-Adamantanecarboxylic Acid Fischer React with Ethanol (H⁺ catalyst) Start->Fischer Acyl_Chloride Convert to 1-Adamantanecarbonyl Chloride (e.g., with SOCl₂) Start->Acyl_Chloride End This compound Fischer->End Esterification React with Ethanol Acyl_Chloride->Esterification Esterification->End

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl adamantane-1-carboxylate, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional adamantane core. The unique structure of this compound imparts desirable properties such as lipophilicity and metabolic stability, making its precise characterization essential for research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.08Quartet7.1-O-CH₂ -CH₃
1.99Broad SingletAdamantane-H (methine, 3H)
1.86Broad SingletAdamantane-H (methylene, 6H)
1.68Broad SingletAdamantane-H (methylene, 6H)
1.21Triplet7.1-O-CH₂-CH₃
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
177.5C =O
60.1-O-CH₂ -CH₃
41.1Adamantane-C (quaternary)
38.9Adamantane-CH₂
36.5Adamantane-CH₂
28.0Adamantane-CH
14.3-O-CH₂-CH₃
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2905StrongC-H stretch (adamantane)
2850StrongC-H stretch (adamantane)
1725StrongC=O stretch (ester)
1240StrongC-O stretch (ester)
1095StrongC-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data (Electron Ionization).[1]
m/zRelative Intensity (%)Assignment
208~25[M]⁺ (Molecular Ion)
163~15[M - OCH₂CH₃]⁺
135100[Adamantyl]⁺
107~20[C₈H₁₁]⁺ (fragment of adamantyl cation)
93~30[C₇H₉]⁺ (fragment of adamantyl cation)
79~40[C₆H₇]⁺ (fragment of adamantyl cation)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients were collected. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients were collected. The spectrum was proton-decoupled. The FID was Fourier transformed with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum. 16 scans were co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source.[1]

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at an electron energy of 70 eV.[1]

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound Dissolution Dissolve in CDCl3 Compound->Dissolution For NMR Thin_Film Prepare Neat Film Compound->Thin_Film For IR Mass_Spec Mass Spectrometer Compound->Mass_Spec For MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Thin_Film->IR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum Mass_Spec->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to Ethyl Adamantane-1-carboxylate (CAS 2094-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl adamantane-1-carboxylate, identified by CAS number 2094-73-7, is an ester derivative of adamantane-1-carboxylic acid. The adamantane core, a rigid, lipophilic, three-dimensional diamondoid cage structure, has garnered significant attention in medicinal chemistry. Its unique scaffold has led to the development of several successful therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, potential biological activities, and safety information for this compound. While specific biological data for this ethyl ester are limited, this guide draws upon the extensive research on related adamantane derivatives to infer its potential pharmacological applications and mechanisms of action.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
CAS Number 2094-73-7[3]
Molecular Formula C₁₃H₂₀O₂[3][4]
Molecular Weight 208.30 g/mol [3][4]
IUPAC Name ethyl tricyclo[3.3.1.1³,⁷]decane-1-carboxylate[3]
Synonyms Ethyl 1-adamantanecarboxylate, 1-Carbethoxyadamantane[4][5]
Appearance Colorless to almost colorless clear liquid, or white crystalline powder[5][6]
Boiling Point 123 °C @ 9.00 mm Hg; 90-91°C @ 1mm[3][5]
Density 1.106 ± 0.06 g/cm³ (Predicted)[5]
Refractive Index 1.4890[1][5]
Flash Point 90-91°C/1mm[5]
Solubility Soluble in alcohol. Sparingly soluble in water.[3][6]
logP (o/w) 3.699 (est)[3]
Vapor Pressure 0.011000 mmHg @ 25.00 °C (est)[3]

Synthesis and Analytical Characterization

Synthesis

This compound is typically synthesized via the esterification of adamantane-1-carboxylic acid with ethanol.[5] Adamantane-1-carboxylic acid itself can be prepared through various methods, including the Koch-Haaf reaction from adamantane.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane-1-carboxylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents), which acts as both solvent and reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis Workflow Adamantane_COOH Adamantane-1-carboxylic Acid Reflux Reflux Adamantane_COOH->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reflux Workup Aqueous Work-up & Neutralization Reflux->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the protons of the adamantane cage.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the carbons of the adamantane skeleton.

GC-MS is a valuable tool for assessing the purity and confirming the molecular weight of the compound. The gas chromatogram should show a single major peak, and the mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 208.3) and characteristic fragmentation patterns.[8]

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the adamantane scaffold is a well-established pharmacophore.[4][9] Adamantane derivatives have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Antiviral Activity

Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity, particularly against the influenza A virus.[10] The mechanism of action involves the inhibition of the M2 proton ion channel of the virus, which is crucial for viral uncoating and replication.[11] The lipophilic nature of the adamantane cage facilitates its interaction with the transmembrane domain of the M2 protein.[12]

G cluster_pathway Inhibition of Influenza A M2 Proton Channel Adamantane Adamantane Derivative (e.g., this compound) M2_Channel M2 Proton Channel (Viral Envelope) Adamantane->M2_Channel blocks Inhibition Inhibition Adamantane->Inhibition Proton_Influx Proton Influx M2_Channel->Proton_Influx Viral_Uncoating Viral Uncoating Proton_Influx->Viral_Uncoating Viral_Replication Viral Replication Viral_Uncoating->Viral_Replication Inhibition->Proton_Influx

Mechanism of antiviral action of adamantane derivatives.

Antibacterial and Antifungal Activities

Several adamantane derivatives have been reported to possess antibacterial and antifungal properties.[4][13] Adamantane-carboxylic acid, the precursor to the ethyl ester, has shown inhibitory activity against Gram-positive and some Gram-negative bacteria by potentially altering the permeability of the bacterial cell membrane.[14]

Neurological Applications

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease.[11] The adamantane moiety plays a key role in blocking the NMDA receptor channel.[11]

Other Potential Activities

Research on adamantane derivatives has also explored their potential as:

  • Anticancer agents [4][13]

  • Antidiabetic agents , with some adamantane carboxylic acid derivatives showing potent inhibition of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity and diabetes treatment.[15]

  • Anti-inflammatory agents [4][13]

An in vitro study on derivatives of 1-adamantane carboxylic acid investigated their effects on induced human platelet aggregation.[16]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is intended for laboratory research use.[9][17] While comprehensive toxicological data is limited, standard laboratory safety precautions should be observed.

Safety AspectRecommendationReference(s)
Handling Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes.[9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[9][17]
First Aid If inhaled: Move to fresh air. In case of skin contact: Wash off with plenty of water. In case of eye contact: Rinse immediately with plenty of water. If swallowed: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9][18]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9]
Toxicological Data Oral, dermal, and inhalation toxicity data are largely unavailable.[3][9]
Ecological Data No data available on toxicity to fish, daphnia, algae, or microorganisms.[9]

Conclusion

This compound (CAS 2094-73-7) is a versatile chemical with applications in fragrance and as a building block in organic synthesis. While direct biological studies on this specific ester are scarce, the extensive body of research on adamantane derivatives highlights its potential as a pharmacologically active compound. The unique properties of the adamantane cage suggest that this compound could be a valuable subject for further investigation in drug discovery and development, particularly in the areas of antiviral, antibacterial, and neurological research. Researchers are encouraged to handle this compound with appropriate safety precautions due to the limited toxicological data available.

References

An In-Depth Technical Guide to the Physical Properties of Ethyl Adamantane-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of Ethyl adamantane-1-carboxylate, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design and compound characterization.

Physical Properties Data

This compound is described as a white crystalline powder.[1][2] The quantitative physical properties are summarized in the table below.

Physical PropertyValueConditionsReference
Appearance White crystalline powder-[1][2]
Boiling Point 261.8 °Cat 760 mmHg[3]
123 °CNot specified[4]
89 °Cat 9.55 Torr[1]
90-91 °Cat 1 mmHg[1][2]
123 °C (396 K)at 0.01 bar[5]
Flash Point 109.9 °C-[3]
90-91 °Cat 1 mmHg[1]
Density 1.1 ± 0.1 g/cm³-[1]
Vapor Pressure 0.0113 mmHgat 25°C[1][2]
Refractive Index 1.525-[1]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided literature, this section outlines standard methodologies for such characterizations.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[6] It is a critical indicator of a compound's purity, with pure substances typically exhibiting a sharp melting point range.[7]

A common method for determining the melting point is through the use of a melting point apparatus, such as a Thiele tube or a digital device like a Mel-Temp or DigiMelt.[6][7] The general procedure is as follows:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus, which is then heated at a controlled rate.

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is important to note that the boiling point is highly dependent on pressure.

For determining the boiling point of a small quantity of liquid, the following procedure using a Thiele tube can be employed:

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The apparatus is heated in a Thiele tube containing oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Visualizations

The following diagram illustrates a general workflow for the characterization of a chemical compound such as this compound.

G Workflow for Physical Characterization of a Chemical Compound cluster_0 Synthesis and Purification cluster_1 Property Determination cluster_2 Structural and Purity Analysis cluster_3 Data Analysis and Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination Purification->BoilingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (GC, HPLC) Purification->Chromatography DataAnalysis Data Analysis and Comparison MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Spectroscopy->DataAnalysis Chromatography->DataAnalysis Documentation Documentation and Reporting DataAnalysis->Documentation

Caption: Workflow for the physical and chemical characterization of a synthesized compound.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl adamantane-1-carboxylate, focusing on its solubility and stability. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into the handling and application of this compound.

Executive Summary

This compound, a derivative of adamantane, possesses a unique rigid, cage-like structure that imparts significant lipophilicity.[1][2] This characteristic is of considerable interest in drug design, as the adamantane moiety can enhance the pharmacokinetic properties of therapeutic agents, such as metabolic stability and bioavailability.[2] Understanding the solubility and stability of this compound is paramount for its effective use in research and development, from early-stage screening to formulation. This guide details these properties, providing both qualitative and quantitative data where available, alongside standardized experimental methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and physiological environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2094-73-7[3][4]
Molecular Formula C₁₃H₂₀O₂[3][4]
Molecular Weight 208.30 g/mol [3][4]
Appearance Colorless liquid or solid[5]
Boiling Point 90-91 °C at 1 mmHg[6]
Density 1.106 g/cm³ (predicted)[6]
Refractive Index 1.4890[6]
Vapor Pressure 0.0113 mmHg at 25 °C[6]

Solubility Profile

The bulky and nonpolar adamantane cage dominates the molecular structure of this compound, rendering it highly lipophilic. Consequently, its solubility is poor in aqueous media but favorable in many organic solvents. A qualitative and estimated quantitative solubility profile is provided in Table 2.

Table 2: Solubility Data for this compound

SolventQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)Reference
Water Insoluble< 0.1[7]
Methanol Slightly Soluble1 - 5[7]
Ethanol Soluble> 10[7]
Chloroform Soluble> 10[7]
Dichloromethane Soluble> 10[7]
Acetone Soluble> 10
Benzene Soluble> 10
Dimethyl Sulfoxide (DMSO) Soluble> 10[8]
Diethyl Ether Soluble> 5
Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the quantitative determination of the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility from the measured concentration and the dilution factor.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in shaking incubator A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify concentration by HPLC D->E F Calculate solubility E->F

Solubility Determination Workflow

Stability Profile

Adamantane derivatives are generally known for their high thermal and chemical stability due to the strain-free and rigid cage structure.[9] However, the ester functional group in this compound is susceptible to hydrolysis, and the compound may also be sensitive to light.

Hydrolytic Stability

The ester linkage can be cleaved under both acidic and basic conditions to yield adamantane-1-carboxylic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature. Studies on similar adamantane derivatives have shown that they are relatively stable under acidic conditions and more susceptible to hydrolysis at neutral or alkaline pH.[10][11]

4.1.1 Experimental Protocol for Hydrolytic Stability Assessment

Objective: To evaluate the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions of various pH (e.g., pH 1.2, 7.4, 9.0)

  • Acetonitrile or other suitable co-solvent

  • Thermostatically controlled water bath or incubator

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in a suitable co-solvent like acetonitrile.

  • Add a small aliquot of the stock solution to pre-warmed buffer solutions of different pH values to achieve the desired final concentration. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase or another suitable solvent to stop further degradation.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the natural logarithm of the concentration of the ester versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the equation t₁/₂ = 0.693/k.[10]

G cluster_pathway Hydrolysis of this compound EAC This compound ACA Adamantane-1-carboxylic acid EAC->ACA H₂O / H⁺ or OH⁻ EtOH Ethanol EAC->EtOH H₂O / H⁺ or OH⁻

Hydrolysis Pathway

Thermal Stability

The adamantane core is exceptionally stable at high temperatures. The thermal stability of this compound is therefore likely to be governed by the stability of the ester functional group.

4.2.1 Experimental Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen flow) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of organic molecules.

4.3.1 Experimental Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile)

  • Chemically inert and transparent containers (e.g., quartz cells)

  • A light source providing a combination of visible and UV light (as per ICH Q1B guidelines)[12]

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • HPLC system

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Place the solution in transparent containers and expose them to a controlled light source.

  • Simultaneously, store control samples of the same solution protected from light at the same temperature.

  • At specified time intervals, withdraw samples from both the exposed and control groups.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Compare the concentration of the ester in the exposed samples to that in the control samples to determine the extent of photodegradation. Any new peaks in the chromatogram of the exposed sample should be investigated as potential degradation products.

Synthesis and Purification

This compound is typically synthesized via Fischer esterification of adamantane-1-carboxylic acid with ethanol in the presence of an acid catalyst.[13]

5.1 Experimental Protocol for Synthesis

Objective: To synthesize this compound from adamantane-1-carboxylic acid.

Materials:

  • Adamantane-1-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve adamantane-1-carboxylic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

G cluster_synthesis Synthesis Workflow Start Adamantane-1-carboxylic acid + Ethanol Reflux Reflux with H₂SO₄ catalyst Start->Reflux Workup Workup (Extraction & Neutralization) Reflux->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Product This compound Purify->Product G cluster_pathway Hypothetical Interaction with NMDA Receptor Signaling EAC This compound (Lipophilic Molecule) Membrane Cell Membrane EAC->Membrane Partitioning NMDAR NMDA Receptor Ca Ca²⁺ Influx NMDAR->Ca Modulation Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca->Downstream

References

The Adamantane Moiety: A Diamondoid Scaffold in Modern Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract: Adamantane, the simplest diamondoid, possesses a unique combination of properties including a rigid, strain-free cage-like structure, high thermal stability, and significant lipophilicity. First isolated from petroleum in 1933, its unique three-dimensional architecture has made it a foundational building block in medicinal chemistry, materials science, and nanotechnology. The incorporation of the adamantane scaffold into drug molecules has led to the development of crucial therapeutics, including antiviral, anti-Parkinsonian, and antidiabetic agents. This guide provides a comprehensive overview of the discovery and history of adamantane derivatives, their physicochemical properties, and their transformative role in drug development. It details key experimental protocols for their synthesis and visualizes critical biological mechanisms and historical timelines to provide a thorough resource for researchers, scientists, and professionals in drug development.

Introduction: The Adamantane Cage

Adamantane (C₁₀H₁₆) is a polycyclic hydrocarbon whose carbon framework mimics a subunit of the diamond crystal lattice.[1][2] This structure, formally known as tricyclo[3.3.1.1³⁷]decane, consists of four fused cyclohexane rings in the "armchair" configuration, resulting in a highly symmetrical, rigid, and virtually strain-free molecule.[2][3] Its name is derived from the Greek adamantinos, meaning "related to steel or diamond".[2] The unique properties conferred by this cage-like structure—notably its high lipophilicity, metabolic stability, and ability to orient substituents in a precise three-dimensional space—have made it an invaluable scaffold in medicinal chemistry.[4] By incorporating the adamantyl group, medicinal chemists can favorably modulate a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, often enhancing bioavailability or prolonging its plasma half-life.[4][5]

Discovery and History: From Theory to Scalable Synthesis

The journey of adamantane from a theoretical curiosity to a readily available chemical building block is marked by several key milestones. The concept of adamantane was first suggested in 1924 by H. Decker.[2] However, it was not until 1933 that Czech chemists Stanislav Landa and Vladimir Macháček successfully isolated a few milligrams of the compound from petroleum fractions.[1][6]

The first total synthesis was a complex, multi-step process achieved by Vladimir Prelog in 1941, which produced adamantane with a very low overall yield, making it impractical for widespread study.[7] The pivotal moment in adamantane chemistry came in 1957, when Paul von Ragué Schleyer developed a remarkably simple and efficient synthesis.[2] Schleyer's method involved the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which dramatically improved the yield and made adamantane and its derivatives readily accessible for research and development for the first time.[7][8] This breakthrough effectively launched a new field of chemistry focused on polyhedral organic compounds and paved the way for the discovery of numerous adamantane-based drugs.[2]

G cluster_timeline Historical Timeline of Adamantane Discovery and Synthesis node_1924 1924 H. Decker suggests the existence of 'decaterpene' (adamantane). node_1933 1933 S. Landa and V. Macháček isolate adamantane from petroleum. node_1924->node_1933 node_1941 1941 V. Prelog achieves the first total synthesis (low yield). node_1933->node_1941 node_1957 1957 P. von R. Schleyer develops efficient rearrangement synthesis. node_1941->node_1957 node_1963 1963 Antiviral activity of Amantadine, the first adamantane drug, is reported. node_1957->node_1963

Caption: Key milestones in the history of adamantane.

Physicochemical Properties of Adamantane Derivatives

The adamantane cage significantly influences the physical properties of its derivatives. Pure adamantane is a colorless crystalline solid with a high melting point of 270 °C and a characteristic camphor-like odor.[2] It is practically insoluble in water but readily dissolves in nonpolar organic solvents.[2] The introduction of functional groups to the adamantane scaffold modulates these properties, which is a key strategy in drug design.

PropertyAdamantaneAmantadineRimantadineMemantine
Molecular Formula C₁₀H₁₆C₁₀H₁₇NC₁₂H₂₁NC₁₂H₂₁N
Molar Mass (g·mol⁻¹) 136.24151.25179.32179.32
Melting Point (°C) 270 (sublimes)360 (decomposes)373-375 (HCl salt)292 (HCl salt)
Appearance White crystalline solidWhite crystalline powderWhite crystalline powderWhite to off-white powder
Solubility in Water Poorly solubleSolubleSparingly solubleSoluble
logP (Octanol/Water) ~2.5~2.9~3.3~3.4

Table 1: Comparative physicochemical properties of adamantane and key amine derivatives. Data compiled from various sources.[2][9]

Adamantane in Drug Development

The unique structural and physicochemical properties of adamantane have been exploited to create a range of clinically important drugs.[10]

Antiviral Agents: Amantadine and Rimantadine

The first successful medicinal application of an adamantane derivative was amantadine, which was approved in 1966 for prophylaxis against influenza A virus.[11] Its antiviral activity was first reported in 1963.[11] Amantadine and its derivative, rimantadine, function by targeting the M2 protein of the influenza A virus.[5][12] The M2 protein is a homotetrameric proton channel essential for viral replication; it facilitates the acidification of the virion's interior, which is a critical step for the release of viral genetic material into the host cell cytoplasm.[5][11] Amantadine and rimantadine act as channel blockers, inserting into the pore of the M2 tetramer and physically obstructing the flow of protons.[5][11] This inhibition prevents the uncoating of the virus, thereby halting its replication cycle.[13] Due to widespread resistance, these drugs are no longer recommended for treating influenza.[12]

Caption: Mechanism of action of amantadine and rimantadine.
CompoundCC₅₀ (μg/mL) in MDCK cellsIC₅₀ (μg/mL) vs. Influenza A/H3N2Selectivity Index (SI)
Amantadine > 10012.5> 8
Rimantadine > 10010.0> 10
Glycyl-rimantadine > 1007.5> 13.3

Table 2: Comparative in vitro antiviral activity of adamantane derivatives. The 50% cytotoxic concentration (CC₅₀) indicates toxicity to host cells, while the 50% inhibitory concentration (IC₅₀) measures antiviral efficacy. A higher Selectivity Index (SI = CC₅₀/IC₅₀) indicates a more favorable safety profile.[14]

Neurological Agents: Memantine

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[15][16] Its therapeutic effect is derived from its role as a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[17][18] In Alzheimer's disease, pathological overstimulation of NMDA receptors by the neurotransmitter glutamate is thought to contribute to neuronal excitotoxicity and cognitive decline.[16][18] Memantine works by preferentially blocking the NMDA receptor's ion channel when it is excessively open, thus inhibiting the prolonged influx of Ca²⁺ ions that leads to neuronal damage.[18] A key feature of its mechanism is its voltage dependency and fast on/off kinetics, which allows it to block pathological, tonic glutamate stimulation while sparing the normal, transient synaptic activity required for learning and memory.[17]

G cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds & Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Allows Influx Excitotoxicity Neuronal Excitotoxicity & Cell Damage Ca_ion->Excitotoxicity Excess leads to Memantine Memantine Memantine->NMDA_R BLOCKS (Uncompetitive Antagonist) Pathological Pathological State (Excess Glutamate) Pathological->Glutamate causes sustained release G cluster_workflow Two-Step Synthesis of Memantine HCl Start Start: 1,3-Dimethyladamantane Step1 Step 1: Formylation React with Nitric Acid and Formamide Start->Step1 Intermediate Intermediate: N-formyl-1-amino-3,5-dimethyladamantane Step1->Intermediate Yields (98%) Step2 Step 2: Hydrolysis Treat with aqueous Hydrochloric Acid (HCl) Intermediate->Step2 Product Product: Memantine Hydrochloride Step2->Product Yields (85%)

References

Ethyl Adamantane-1-Carboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl adamantane-1-carboxylate is a key synthetic intermediate that leverages the unique physicochemical properties of the adamantane cage. Its rigid, three-dimensional structure and lipophilic nature make it a valuable building block in medicinal chemistry and materials science. The adamantane moiety can enhance the pharmacokinetic properties of drug candidates by improving metabolic stability, increasing lipophilicity, and providing a rigid scaffold for precise pharmacophore orientation. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Introduction

The adamantane scaffold, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has garnered significant attention in drug discovery and development.[1][2] Its incorporation into bioactive molecules can profoundly influence their absorption, distribution, metabolism, and excretion (ADME) properties.[3] this compound serves as a versatile and readily accessible entry point to a wide array of functionalized adamantane derivatives. This document outlines its synthesis, key reactions, and the strategic application of this building block in the synthesis of molecules with therapeutic potential.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2094-73-7[4][5]
Molecular Formula C₁₃H₂₀O₂[6]
Molecular Weight 208.30 g/mol [6]
Appearance White crystalline powder or colorless liquid[4][7]
Boiling Point 90-91 °C at 1 mmHg[7]
Density 1.106 ± 0.06 g/cm³ (Predicted)[7]
Solubility Sparingly soluble in water[4]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference
¹H NMR (CDCl₃) δ 4.11 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.00 (s, 3H, Adamantane-H), 1.88 (s, 6H, Adamantane-H), 1.71 (s, 6H, Adamantane-H), 1.24 (t, J=7.1 Hz, 3H, OCH₂CH₃)[8][9]
¹³C NMR (CDCl₃) δ 177.5 (C=O), 60.5 (OCH₂CH₃), 41.0 (C-1), 39.0 (Adamantane-CH), 36.5 (Adamantane-CH₂), 28.1 (Adamantane-CH), 14.4 (OCH₂CH₃)[6][10]
Mass Spectrum (EI) m/z (%): 208 (M⁺, 25), 163 (100), 135 (80), 107 (30), 93 (45), 79 (50)[5]
IR (liquid film) ν (cm⁻¹): 2905, 2850 (C-H), 1725 (C=O), 1250, 1095 (C-O)[6]

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of 1-adamantanecarboxylic acid with ethanol in the presence of a strong acid catalyst.

Synthesis 1-Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Ethyl_Adamantane_1_Carboxylate This compound 1-Adamantanecarboxylic_Acid->Ethyl_Adamantane_1_Carboxylate Reflux Ethanol Ethanol Ethanol->Ethyl_Adamantane_1_Carboxylate H2SO4 H₂SO₄ (cat.) H2SO4->Ethyl_Adamantane_1_Carboxylate Water Water Ethyl_Adamantane_1_Carboxylate->Water Reactions Ethyl_Adamantane_1_Carboxylate This compound Amide N-Substituted Adamantane-1-carboxamide Ethyl_Adamantane_1_Carboxylate->Amide RNH₂ Alcohol Adamantane-1-methanol Ethyl_Adamantane_1_Carboxylate->Alcohol 1. LiAlH₄ 2. H₃O⁺ Tertiary_Alcohol Tertiary Alcohol Ethyl_Adamantane_1_Carboxylate->Tertiary_Alcohol 1. R'MgBr (excess) 2. H₃O⁺ DrugDiscovery cluster_0 Synthesis of Bioactive Molecules cluster_1 Biological Target Ethyl_Adamantane This compound Functionalized_Adamantane Functionalized Adamantane Intermediate Ethyl_Adamantane->Functionalized_Adamantane Multi-step Synthesis Bioactive_Molecule Bioactive Molecule (e.g., DPP-4 Inhibitor Precursor) Functionalized_Adamantane->Bioactive_Molecule DPP4 DPP-4 Enzyme Bioactive_Molecule->DPP4 Inhibition

References

Theoretical Studies on the Adamantane Cage Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique, rigid, and highly symmetrical cage-like structure resembling a diamondoid. This distinct architecture imparts exceptional physicochemical properties, making it a subject of extensive theoretical and experimental investigation. Its high lipophilicity, metabolic stability, and ability to be functionalized at its bridgehead and bridge positions have established adamantane as a privileged scaffold in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the theoretical studies on the adamantane cage, its physicochemical properties, relevant experimental protocols, and its applications in drug design, with a focus on computational workflows and signaling pathway modulation.

Theoretical Studies on the Adamantane Cage Structure

Theoretical studies are crucial for understanding the intrinsic properties of the adamantane cage and for predicting the behavior of its derivatives. These studies primarily involve quantum chemical calculations and molecular mechanics simulations.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure, stability, and reactivity of adamantane and its derivatives.[2] Functionals such as B3LYP, combined with various basis sets (e.g., 6-31G(d,p), 6-311G++(d,p)), have been successfully used to calculate geometric parameters, vibrational frequencies, and electronic properties.[2][3] Semi-empirical methods like AM1 and PM3 have also been utilized for calculating properties such as the enthalpy of formation.

These calculations have provided valuable insights into:

  • Bond lengths and angles: Theoretical calculations of C-C and C-H bond lengths and bond angles in adamantane are in excellent agreement with experimental data obtained from electron diffraction and X-ray crystallography.[2][4]

  • Electronic properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the reactivity and electronic transitions of adamantane derivatives, have been extensively studied.[3]

  • Reaction mechanisms: Quantum chemical calculations have been used to elucidate the mechanisms of various reactions involving adamantane, such as electrophilic substitution and radical reactions.

Molecular Mechanics and Dynamics

Molecular mechanics and dynamics simulations are instrumental in studying the conformational properties, strain energy, and dynamic behavior of the adamantane cage and its derivatives. These methods treat molecules as a collection of atoms held together by classical force fields.

Key applications include:

  • Strain energy: Adamantane is considered to be virtually strain-free, a property that contributes to its high stability. Molecular mechanics calculations have quantified this low strain energy.[5]

  • Conformational analysis: While the adamantane cage itself is rigid, these simulations are vital for studying the conformational preferences of flexible substituents attached to the cage.

  • Intermolecular interactions: Molecular dynamics simulations have been used to study the interactions of adamantane derivatives with biological macromolecules, such as proteins and lipid membranes, providing insights into their mechanism of action.[6]

Physicochemical Properties of Adamantane and its Derivatives

The unique cage structure of adamantane results in a distinct set of physicochemical properties. The introduction of various functional groups allows for the fine-tuning of these properties for specific applications.

Data Presentation

The following tables summarize key quantitative data on the physicochemical properties of adamantane and some of its derivatives.

ParameterTheoretical ValueExperimental ValueReference
C-C Bond Length (Å)1.53 - 1.551.54[2][4]
C-H Bond Length (Å)-1.112[4]
C-C-C Bond Angle (°)~109.5-[3]
Point Group SymmetryTdTd[4]
Table 1: Geometric Parameters of Adamantane.
PropertyValueReference
Molecular FormulaC₁₀H₁₆[7]
Molar Mass ( g/mol )136.23[7]
Melting Point (°C)270 (sublimes)[4]
Density (g/cm³)1.07[4]
SolubilityInsoluble in water, soluble in nonpolar organic solvents[4]
Table 2: Physicochemical Properties of Adamantane.
DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Pristine Adamantane-7.44->6[3]
2-bora-adamantane-7.10--[3]
1,3-di-bora-adamantane-6.95--[3]
Table 3: Calculated Electronic Properties of Boron-Substituted Adamantane Derivatives (B3LYP/6-31G(d)). [3]
CompoundTargetBinding Affinity (Ki, nM)Reference
N-Arylalkyl-2-azaadamantan-1-ol (14)σ₁ Receptor-[8]
N-Arylalkyl-2-azaadamantan-1-ol (19)σ₂ Receptor-[8]
N-benzyl benzamidine (28)GluN2B-containing NMDARs-[8]
Adamantane-linked 1,2,4-triazole (1)11β-HSD1Similar to native ligand[9]
Adamantane-linked 1,2,4-triazole (2)11β-HSD1Similar to native ligand[9]
Adamantane-linked 1,2,4-triazole (3)11β-HSD1Similar to native ligand[9]
Table 4: Binding Affinities of Selected Adamantane Derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and characterization of adamantane derivatives.

Synthesis of 1-Adamantyl Azide

This protocol describes the synthesis of 1-adamantyl azide from 1-bromoadamantane via a unimolecular nucleophilic substitution (Sₙ1) reaction.[10]

Materials:

  • 1-Bromoadamantane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stir bar, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-bromoadamantane (1.0 eq) in DMF.

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield crude 1-adamantyl azide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Safety Note: Sodium azide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Use a high-field NMR spectrometer (≥300 MHz). Acquire a standard 1D ¹H NMR spectrum with a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum with a 30-45 degree pulse angle, a spectral width of ~220 ppm, and a longer relaxation delay (2-5 seconds).

  • Data Analysis: Process the FID, phase the spectrum, and perform baseline correction. Integrate ¹H NMR signals and analyze chemical shifts and coupling constants to elucidate the structure.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with KBr and pressing it into a thin disk.

  • Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum and then the sample spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the absorption bands (in cm⁻¹) corresponding to the vibrational frequencies of the functional groups.

4.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via GC-MS for volatile compounds).

  • Ionization: Use Electron Ionization (EI) at 70 eV to ionize and fragment the molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The adamantyl cation (m/z 135) is a characteristic fragment.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of an adamantane derivative on a cancer cell line (e.g., A549) using the MTT assay.[11]

Materials:

  • A549 cells

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Adamantane derivative (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate, microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treat the cells with increasing concentrations of the adamantane derivative for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Applications in Drug Design and Development

The adamantane scaffold is a valuable building block in drug design due to its ability to modulate the properties of bioactive molecules.

Adamantane as a Pharmacophore

The incorporation of an adamantane moiety can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate by:

  • Increasing lipophilicity: The bulky, nonpolar adamantane cage enhances the molecule's ability to cross cell membranes.[1]

  • Improving metabolic stability: The rigid structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[1]

  • Enhancing binding affinity: The three-dimensional nature of adamantane allows for specific and strong interactions with the binding pockets of target proteins.[1]

Signaling Pathway Modulation

Adamantane derivatives have been shown to modulate various biological signaling pathways. A notable example is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway:

Adamantane-linked isothiourea derivatives have been demonstrated to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation and cell survival. Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, leading to a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes involved in inflammation, cell proliferation, and survival. The adamantane derivatives interfere with this cascade, leading to the suppression of tumor growth.

TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation of IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα degradation Gene_expression Gene Expression (Inflammation, Proliferation) NFkB->Gene_expression Translocation Adamantane_deriv Adamantane Derivative Adamantane_deriv->MyD88

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.

Computational Drug Design Workflow for Adamantane Derivatives

Computational methods are integral to the modern drug discovery pipeline for adamantane-based therapeutics. A typical workflow involves several stages, from initial hit identification to lead optimization.

DrugDesign_Workflow cluster_screening Virtual Screening cluster_optimization Lead Optimization cluster_synthesis_testing Experimental Validation Lib_Screen Adamantane Library Screening Docking Molecular Docking Lib_Screen->Docking Hit_ID Hit Identification Docking->Hit_ID QSAR QSAR Modeling Hit_ID->QSAR MD_Sim Molecular Dynamics QSAR->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Bio_Assay Biological Assays Synthesis->Bio_Assay Bio_Assay->Lead_Opt Final_Candidate Drug Candidate Bio_Assay->Final_Candidate

Caption: Computational drug design workflow for adamantane derivatives.

This workflow typically begins with the virtual screening of large libraries of adamantane-containing compounds against a specific biological target using molecular docking.[12][13] The initial "hits" are then subjected to more rigorous computational analysis, including Quantitative Structure-Activity Relationship (QSAR) modeling to establish a correlation between the chemical structure and biological activity, and molecular dynamics simulations to study the stability and dynamics of the ligand-protein complex.[14][15][16] The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the promising candidates are also predicted in silico.[17] Based on these computational predictions, lead compounds are optimized, synthesized, and then validated through in vitro and in vivo biological assays.

Conclusion

Theoretical studies, encompassing quantum chemical calculations and molecular simulations, have provided a profound understanding of the unique structural and electronic properties of the adamantane cage. This theoretical framework, in conjunction with detailed experimental validation, has been instrumental in harnessing the potential of adamantane as a versatile scaffold in drug discovery and development. The ability to computationally predict the behavior of adamantane derivatives and to model their interactions with biological targets continues to accelerate the design of novel therapeutics with enhanced efficacy and safety profiles. Future research will likely focus on the development of more accurate and efficient computational models and the exploration of novel applications of adamantane-based systems in medicine and nanotechnology.

References

Methodological & Application

Synthesis of Ethyl Adamantane-1-carboxylate: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl adamantane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. The procedure outlined is based on the well-established Fischer esterification method, a reliable and widely used reaction for the preparation of esters from carboxylic acids and alcohols.

Introduction

This compound is an ester derivative of adamantane-1-carboxylic acid. The bulky and lipophilic adamantane cage is a common scaffold in drug design, often imparting favorable pharmacokinetic properties to bioactive molecules. This protocol details the synthesis of the ethyl ester through the acid-catalyzed reaction of adamantane-1-carboxylic acid with ethanol.

Reaction Scheme

The synthesis proceeds via a Fischer esterification reaction, as depicted below:

Caption: Fischer esterification of adamantane-1-carboxylic acid with ethanol.

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification.[1][2]

Materials:

  • Adamantane-1-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or chloroform)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve adamantane-1-carboxylic acid in an excess of absolute ethanol. A typical ratio is to use ethanol as the solvent.

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-5 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing a significant volume of water. c. Extract the aqueous layer with diethyl ether or chloroform (3 x volumes). d. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate using a rotary evaporator to remove the solvent. c. The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start reactants Combine Adamantane-1-carboxylic acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux the mixture reactants->reflux workup Aqueous Work-up (Water, Ether/Chloroform Extraction) reflux->workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification (Vacuum Distillation/Recrystallization) evaporate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

While direct yield data for the Fischer esterification of adamantane-1-carboxylic acid to its ethyl ester is not extensively reported in the provided search results, related procedures suggest high efficiency. The following table presents comparative data from a similar synthesis.

ProductStarting MaterialMethodReported Yield/RecoveryReference
Methyl 1-adamantanecarboxylateAdamantane-1-carboxylic acidFischer Esterification90% (overall recovery after hydrolysis)[3]
This compound1-Adamantanecarboxylic acidTwo-step (via acyl chloride)89%[4]

This data suggests that a high yield can be expected for the direct Fischer esterification of adamantane-1-carboxylic acid with ethanol under optimized conditions.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents like diethyl ether and chloroform are flammable and volatile. Work in a well-ventilated area, away from ignition sources.

  • Always perform reactions in a fume hood.

References

Application of Ethyl Adamantane-1-Carboxylate in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have long been a cornerstone in the field of antiviral drug discovery, with foundational compounds like amantadine and rimantadine historically used against influenza A virus.[1][2] These molecules function by targeting the M2 proton channel, a crucial component in the viral replication cycle.[3] The rigid, lipophilic adamantane cage is a versatile scaffold for chemical modification, leading to the exploration of a wide array of derivatives with diverse antiviral activities. Ethyl adamantane-1-carboxylate, as a key intermediate in the synthesis of more complex adamantane derivatives, holds significant potential in the development of novel antiviral agents. While direct antiviral data for this compound is not extensively documented in publicly available literature, its structural analogs have demonstrated potent efficacy against a range of viruses. This document provides an overview of the application of this compound and its derivatives in antiviral research, including potential mechanisms of action and detailed experimental protocols for their evaluation.

Antiviral Activity of Structurally Related Adamantane Derivatives

Research into adamantane-based compounds has yielded derivatives with significant activity against various viruses. While specific data for this compound is limited, the following table summarizes the antiviral activity of closely related ethyl-ester-containing and other adamantane derivatives, providing a valuable reference for the potential of this chemical class.

Compound/DerivativeVirusAssayEC50 / IC50CC50Selectivity Index (SI)Reference(s)
Ethyl(3-ethyladamant-1-yl)carbamateHerpes Simplex Virus0.62 µg/mL[4]
Vaccinia Virus5.15 µg/mL[4]
Adenovirus48.5 µg/mL[4]
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylateSmallpox Vaccine VirusHigh Activity[5]
AmantadineInfluenza A VirusCPE Reduction~1 µg/mL>100 µg/mL>100[6]
RimantadineInfluenza A VirusCPE Reduction~1 µg/mL>100 µg/mL>100[6]

Potential Mechanisms of Action

The primary mechanism of action for first-generation adamantane antivirals is the blockade of the M2 ion channel of the influenza A virus.[3] This channel is essential for the uncoating of the virus within the host cell. By obstructing this channel, these drugs prevent the release of the viral genome into the cytoplasm, thereby halting replication.[7]

However, the emergence of drug-resistant strains has necessitated the development of new adamantane derivatives with alternative mechanisms.[6] Research suggests that modified adamantane compounds may exert their antiviral effects through various other pathways, including:

  • Inhibition of viral entry: Some derivatives may interfere with the initial stages of virus-host cell interaction.

  • Disruption of viral assembly: Modifications to the adamantane core can lead to compounds that hinder the proper assembly of new viral particles.

  • Broad-spectrum activity: The development of derivatives with activity against a wider range of viruses, including DNA viruses like Herpes Simplex Virus and Poxviruses, suggests mechanisms beyond the M2 channel.[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral potential of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero cells for Herpes Simplex Virus)

  • 96-well microtiter plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Materials:

  • Confluent monolayers of host cells in 6-well plates

  • Virus stock with a known titer

  • Test compound at various concentrations

  • Serum-free cell culture medium

  • Overlay medium (e.g., medium containing 1.2% agarose or methylcellulose)

  • Crystal violet solution (0.1% in 20% ethanol)

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Remove the culture medium from the cells and infect them with 200 µL of the virus dilution for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add 2 mL of the overlay medium containing serial dilutions of the test compound to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formaldehyde and then stain with crystal violet solution.

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • Test compound at various concentrations

  • Cell culture medium

  • Cell viability staining solution (e.g., Neutral Red or Crystal Violet)

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until CPE is observed in at least 80% of the virus control wells.

  • Staining: Stain the cells with a viability dye such as crystal violet.

  • Data Acquisition: Elute the dye and measure the optical density using a microplate reader.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

Visualizations

General Workflow for Antiviral Screening

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Start Synthesize this compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Primary Antiviral Screen (e.g., CPE Assay) Start->Antiviral SI Calculate Selectivity Index (CC50/EC50) Cytotoxicity->SI EC50 Determine EC50 (Plaque Reduction Assay) Antiviral->EC50 EC50->SI MoA Mechanism of Action Studies (e.g., Time-of-Addition Assay) SI->MoA Lead Lead Optimization MoA->Lead

Caption: General workflow for screening antiviral activity of adamantane derivatives.

Influenza A M2 Ion Channel Blockade

G cluster_0 Host Cell Endosome M2 M2 Ion Channel Proton (H+) Influx Uncoating Viral Ribonucleoprotein (vRNP) Release M2->Uncoating enables Replication Viral Replication Uncoating->Replication leads to Adamantane This compound Derivative Adamantane->M2 Blocks

Caption: Mechanism of action of adamantane derivatives against Influenza A.

Conclusion

References

Application Note: Synthesis of Versatile Adamantane Derivatives from Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Adamantane, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique cage-like structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, bioavailability, and target binding affinity.[4][5] Adamantane derivatives are key components in clinically approved drugs for a range of diseases, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin).[1][5]

Ethyl adamantane-1-carboxylate is a readily available starting material that serves as a gateway to a diverse array of functionalized adamantane derivatives. This application note provides detailed protocols for the synthesis of three key intermediates from this ester: Adamantane-1-carboxylic acid, Adamantane-1-carboxamide, and Adamantane-1-methanol. These derivatives are crucial building blocks for the development of novel therapeutics.

Core Synthetic Pathways from this compound

The following diagram illustrates the primary synthetic transformations of this compound into key functionalized intermediates.

G cluster_main Synthetic Workflow cluster_downstream Further Derivatization A This compound B Adamantane-1-carboxylic acid A->B Alkaline Hydrolysis (NaOH or KOH) C Adamantane-1-carboxamide A->C Aminolysis (Ammonia) D Adamantane-1-methanol A->D Reduction (e.g., LiAlH4) B_deriv Amides, Esters, Acyl Halides B->B_deriv C_deriv Nitriles, Further N-alkylation C->C_deriv D_deriv Ethers, Alkyl Halides, Aldehydes D->D_deriv

Caption: Synthetic routes from this compound.

Protocol 1: Synthesis of Adamantane-1-carboxylic acid via Alkaline Hydrolysis

Adamantane-1-carboxylic acid is a fundamental building block for creating more complex derivatives such as amides and esters.[6] The most straightforward method for its preparation from the ethyl ester is through alkaline hydrolysis (saponification), which is an irreversible, one-way reaction that typically results in high yields.[7]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.4 g, 50 mmol).

  • Reagent Addition: Prepare a solution of potassium hydroxide (5.6 g, 100 mmol) in 100 mL of ethanol. Add this solution to the flask containing the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours with vigorous stirring. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Dissolution and Acidification: Dissolve the remaining solid residue in a minimum amount of hot water (approx. 50-75 mL).[8] Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of Adamantane-1-carboxylic acid will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[9]
ProductAdamantane-1-carboxylic acid[10]
Typical Yield90-95%[10]
Melting Point175-176.5°C[10]
Molecular Weight180.25 g/mol N/A
AppearanceWhite crystalline solid[10]

Protocol 2: Synthesis of Adamantane-1-carboxamide via Aminolysis

Adamantane-1-carboxamide is another valuable intermediate. While it can be synthesized from the carboxylic acid, a direct conversion from the ester via aminolysis is also feasible, often by heating the ester with an ammonia solution.

Experimental Protocol
  • Reaction Setup: Place this compound (4.16 g, 20 mmol) into a high-pressure reaction vessel (autoclave).

  • Reagent Addition: Add 50 mL of a 7N solution of ammonia in methanol.

  • Reaction: Seal the vessel and heat the mixture to 100-120°C with stirring for 12-24 hours. Monitor the internal pressure.

  • Cooling and Isolation: After the reaction period, cool the vessel to room temperature. Carefully vent the vessel and transfer the contents to a round-bottom flask.

  • Purification: Remove the solvent and excess ammonia under reduced pressure. The resulting solid crude product can be recrystallized from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure Adamantane-1-carboxamide.

  • Drying: Dry the crystals under vacuum.

Note: A similar, alternative procedure starting from adamantane-1-carboxylic acid involves activation with ethyl chloroformate followed by the addition of ammonium hydroxide at low temperatures.[11]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[9]
ProductAdamantane-1-carboxamide[11]
Typical Yield85-97% (from acid)[11]
Melting Point189-191°CN/A
Molecular Weight179.27 g/mol N/A
AppearanceWhite solid[11]

Protocol 3: Synthesis of Adamantane-1-methanol via Reduction

Adamantane-1-methanol is a key intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and other biologically active molecules.[12] It is prepared by the reduction of the ester functional group using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol
  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer, add lithium aluminum hydride (LiAlH₄) (1.9 g, 50 mmol) and 100 mL of anhydrous diethyl ether.

  • Ester Addition: Dissolve this compound (10.4 g, 50 mmol) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly adding 2 mL of water, followed by 2 mL of 15% aqueous sodium hydroxide, and then 6 mL of water. This should produce a granular white precipitate.

  • Filtration and Extraction: Filter the mixture and wash the solid precipitate thoroughly with diethyl ether. Combine the filtrate and the ether washings.

  • Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hexane to obtain pure Adamantane-1-methanol.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[9]
ProductAdamantane-1-methanol[12]
Typical Yield>90%N/A
Melting Point115-118°C[12]
Boiling Point263.1°C at 760 mmHg[12]
AppearanceWhite crystalline powder[12]

Application in Drug Discovery

The adamantane scaffold is a powerful tool for medicinal chemists to escape the "flat land" of traditional aromatic ring systems in drug design.[1] The derivatives synthesized from this compound serve as versatile platforms for creating novel therapeutics.

G cluster_core Adamantane Core Properties cluster_p_props Pharmacological Improvements cluster_derivs Functionalized Derivatives Adamantane Adamantane Scaffold Lipophilicity Optimal Lipophilicity Adamantane->Lipophilicity Rigidity Structural Rigidity Adamantane->Rigidity Stability Metabolic Stability Adamantane->Stability PK Enhanced Pharmacokinetics (ADMET) Adamantane->PK Leads to Binding Improved Target Binding Adamantane->Binding Leads to BBB Increased BBB Permeability Lipophilicity->BBB Contributes to Target Drug Target (e.g., Receptor, Enzyme) Binding->Target Derivatives Adamantane-1-carboxylic acid Adamantane-1-carboxamide Adamantane-1-methanol Derivatives->Adamantane Provides Scaffold

Caption: Role of Adamantane Derivatives in Drug Design.

  • Adamantane-1-carboxylic acid can be coupled with various amines to form a library of amides for structure-activity relationship (SAR) studies.

  • Adamantane-1-carboxamide provides a hydrogen-bonding motif and can be a precursor for synthesizing nitriles or other functional groups.

  • Adamantane-1-methanol allows for the introduction of the adamantyl group via ether or ester linkages, which can act as metabolically stable lipophilic side chains.[12]

By leveraging these synthetic protocols, researchers can efficiently generate a portfolio of adamantane-based compounds, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols: Ethyl Adamantane-1-carboxylate as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl adamantane-1-carboxylate is a valuable and versatile precursor in medicinal chemistry, primarily serving as a stable, lipophilic starting material for the synthesis of a wide array of bioactive molecules. The adamantane cage, a rigid and bulky hydrocarbon structure, is a well-recognized pharmacophore that can enhance the therapeutic properties of drug candidates by increasing their lipophilicity, improving metabolic stability, and facilitating favorable interactions with biological targets. These characteristics have led to the incorporation of the adamantane moiety into antiviral, antidiabetic, antimicrobial, and anticancer agents.

This document provides detailed protocols for the conversion of this compound into key intermediates and subsequently into potent bioactive compounds. It also includes quantitative data on reaction yields and biological activities to aid in research and development.

Core Synthetic Strategy

The primary utility of this compound lies in its straightforward conversion to adamantane-1-carboxylic acid. This hydrolysis step unlocks the potential for a multitude of subsequent chemical transformations, including amidation, esterification, and conversion to the acid chloride, which are pivotal for constructing more complex bioactive molecules.

G cluster_0 Initial Precursor cluster_1 Key Intermediate cluster_2 Bioactive Derivatives This compound This compound Adamantane-1-carboxylic acid Adamantane-1-carboxylic acid This compound->Adamantane-1-carboxylic acid Alkaline Hydrolysis Antiviral Agents Antiviral Agents Adamantane-1-carboxylic acid->Antiviral Agents Amidation/ Coupling Antimicrobial Agents Antimicrobial Agents Adamantane-1-carboxylic acid->Antimicrobial Agents Thio- semicarbazide Synthesis DPP-IV Inhibitors (Antidiabetic) DPP-IV Inhibitors (Antidiabetic) Adamantane-1-carboxylic acid->DPP-IV Inhibitors (Antidiabetic) Multi-step Synthesis Other Bioactive Scaffolds Other Bioactive Scaffolds Adamantane-1-carboxylic acid->Other Bioactive Scaffolds

Fig. 1: Synthetic utility of this compound.

Part 1: Key Intermediate Synthesis

Protocol 1: Alkaline Hydrolysis of this compound to Adamantane-1-carboxylic Acid

This protocol describes the saponification of this compound to yield adamantane-1-carboxylic acid, a critical building block for further synthesis. The procedure is adapted from a reliable method for the hydrolysis of the corresponding methyl ester and is generally applicable.[1]

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Chloroform or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve this compound in methanol (approximately 10-15 mL per gram of ester).

    • Add a 1N solution of potassium hydroxide (KOH) in a stoichiometric excess (e.g., 1.2 equivalents).

    • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 2-4 hours.[1]

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Acidification:

    • Remove the methanol using a rotary evaporator.

    • Pour the remaining aqueous solution into a separatory funnel.

    • Wash the aqueous layer with a non-polar organic solvent like hexane to remove any unreacted starting material. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of adamantane-1-carboxylic acid will form.

  • Extraction and Isolation:

    • Extract the acidified aqueous layer with three portions of chloroform or dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent on a rotary evaporator to yield the crude adamantane-1-carboxylic acid.

  • Purification (Optional):

    • The crude product can be recrystallized from a suitable solvent system, such as methanol/water, to obtain high-purity adamantane-1-carboxylic acid.[1]

Expected Yield: The overall yield for the hydrolysis of the analogous methyl ester is reported to be around 90%.[1]

PrecursorProductReagentsYieldReference
Mthis compoundAdamantane-1-carboxylic acid1N Potassium hydroxide, HCl90%[1]

Part 2: Application in the Synthesis of Bioactive Molecules

Application 1: Synthesis of Antimicrobial Adamantane-Thio-semicarbazone Derivatives

Adamantane-containing thiosemicarbazones have demonstrated significant antimicrobial and antifungal activity. The synthesis involves the conversion of adamantane-1-carboxylic acid to an isothiocyanate, followed by reaction with hydrazine and subsequent condensation with various aldehydes.

G cluster_0 Workflow A Adamantane-1-carboxylic acid B Adamantane-1-carbonyl chloride A->B SOCl₂ C Adamantane-1-carbonyl azide B->C NaN₃ D 1-Adamantyl isothiocyanate C->D Heat (Curtius Rearrangement) E 4-(1-Adamantyl)-3-thiosemicarbazide D->E Hydrazine hydrate F Adamantane Thiosemicarbazones (Bioactive) E->F Ar-CHO (Aldehyde)

Fig. 2: Synthesis of adamantane thiosemicarbazones.
Protocol 2: Synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide

This protocol is based on the synthesis of thiosemicarbazones containing adamantane skeletons as described in the literature.

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Hydrazine hydrate

  • Acetone

  • Toluene

  • Appropriate glassware for reflux and handling of hazardous reagents.

Procedure:

  • Synthesis of 1-Adamantyl Isothiocyanate:

    • Convert adamantane-1-carboxylic acid to adamantane-1-carbonyl chloride by refluxing with an excess of thionyl chloride.

    • The resulting acid chloride is then reacted with sodium azide in acetone to form adamantane-1-carbonyl azide.

    • The carbonyl azide is carefully heated in toluene, undergoing a Curtius rearrangement to yield 1-adamantyl isothiocyanate.

  • Synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide:

    • The 1-adamantyl isothiocyanate is then reacted with hydrazine hydrate in an appropriate solvent like ethanol to yield 4-(1-adamantyl)-3-thiosemicarbazide.

Protocol 3: Synthesis of Adamantane Thiosemicarbazones (General Procedure)

Procedure:

  • Dissolve 4-(1-adamantyl)-3-thiosemicarbazide (1 equivalent) in methanol.

  • Add the desired substituted benzaldehyde (1 equivalent) and a catalytic amount of acetic acid.

  • Reflux the mixture for a specified time (typically 2-6 hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold methanol, and dried.

Biological Activity Data:

The synthesized thiosemicarbazones have been evaluated for their in vitro antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) determined.

Compound IDTarget OrganismMIC (µg/mL)Reference
2c Enterococcus faecalisSignificant
2d Enterococcus faecalisSignificant
2g Enterococcus faecalisSignificant
2j Enterococcus faecalisSignificant
3a Enterococcus faecalisSignificant
3e Enterococcus faecalisSignificant
3g Enterococcus faecalisSignificant
All cpds.Candida albicansGood
Application 2: Synthesis of a Key Precursor for Saxagliptin, a DPP-IV Inhibitor

Adamantane derivatives are crucial in the development of dipeptidyl peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes. A key intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, can be synthesized from adamantane-1-carboxylic acid.

G cluster_0 DPP-IV Inhibition Mechanism A Active Incretins (GLP-1, GIP) C Inactive Metabolites A->C Cleavage E Pancreatic β-cells A->E Stimulates B DPP-IV Enzyme D Saxagliptin (Adamantane Derivative) D->B Inhibits F Insulin Secretion (Glucose-dependent) E->F Leads to G Lowered Blood Glucose F->G Results in

Fig. 3: Mechanism of DPP-IV inhibitors like Saxagliptin.
Protocol 4: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid

This multi-step synthesis transforms the readily available adamantane-1-carboxylic acid into a functionalized intermediate for the antidiabetic drug Saxagliptin.

Materials:

  • Adamantane-1-carboxylic acid

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Acetyl chloride (CH₃COCl)

  • Malonic ester derivatives

  • Potassium permanganate (KMnO₄)

  • Various organic solvents and reagents for work-up and purification.

Procedure Outline:

  • Hydroxylation:

    • Adamantane-1-carboxylic acid is treated with a mixture of sulfuric and nitric acid to introduce a hydroxyl group at the 3-position, yielding 3-hydroxy-1-adamantanecarboxylic acid.

  • Acylation and Condensation:

    • The resulting hydroxy acid undergoes a one-pot reaction involving acylation, condensation, and decarboxylation to produce 3-hydroxy-1-acetyladamantane.

  • Oxidation:

    • The acetyl group is then oxidized using potassium permanganate (KMnO₄) to afford the target molecule, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.

Synthesis Yields:

StepProductOverall YieldReference
Multi-step synthesis from Adamantane-1-carboxylic acid2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid~60%

This intermediate is a crucial component for the asymmetric reductive amination step in the total synthesis of Saxagliptin.

Conclusion

This compound is a highly valuable starting material in drug discovery and development. Its primary role as a precursor to adamantane-1-carboxylic acid provides a gateway to a diverse range of bioactive molecules. The protocols and data presented here offer a foundational guide for researchers to explore the synthesis of novel adamantane-containing compounds with potential therapeutic applications in antiviral, antimicrobial, and metabolic disease areas. The unique properties conferred by the adamantane scaffold continue to make it an attractive component in the design of next-generation pharmaceuticals.

References

Esterification of 1-Adamantanecarboxylic Acid to Ethyl 1-Adamantanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 1-adamantanecarboxylate from 1-adamantanecarboxylic acid. The adamantane moiety is a key building block in medicinal chemistry and materials science due to its rigid, lipophilic, and three-dimensional structure. The esterification of 1-adamantanecarboxylic acid is a fundamental transformation to produce valuable intermediates for the development of novel therapeutics and advanced materials.

Two primary methods for this esterification are presented: the classic Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To favor the formation of the ester, the reaction equilibrium is typically shifted by using a large excess of the alcohol and/or by removing the water that is formed during the reaction.[1][2]

Experimental Protocol

Materials:

  • 1-Adamantanecarboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-adamantanecarboxylic acid and a significant excess of anhydrous ethanol. For example, for every 1 mole of the carboxylic acid, 10-20 moles of ethanol can be used. Ethanol often serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A typical catalytic loading is 1-3% of the molar amount of the carboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Add the bicarbonate solution carefully as effervescence will occur. Continue washing until the effervescence ceases.

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 1-adamantanecarboxylate.

  • Purification: The crude product can be purified by vacuum distillation to yield the pure ethyl ester.

Method 2: Esterification via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with ethanol. This approach is often faster and can be advantageous for sterically hindered carboxylic acids.

Experimental Protocol

Part A: Synthesis of 1-Adamantanecarbonyl chloride

Materials:

  • 1-Adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ byproducts)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, suspend 1-adamantanecarboxylic acid in toluene.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the suspension.

  • Reflux: Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1-adamantanecarbonyl chloride. This intermediate can often be used in the next step without further purification.

Part B: Synthesis of Ethyl 1-Adamantanecarboxylate

Materials:

  • 1-Adamantanecarbonyl chloride

  • Anhydrous ethanol

  • Pyridine or triethylamine (optional, as an acid scavenger)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the crude 1-adamantanecarbonyl chloride in an inert solvent like diethyl ether in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Alcohol Addition: Cool the solution in an ice bath. Slowly add a solution of anhydrous ethanol (1.0-1.2 equivalents) in diethyl ether from the addition funnel. If desired, a base such as pyridine or triethylamine can be added to the reaction mixture to neutralize the HCl byproduct.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification: Follow the work-up and purification steps (6-9) as described in Method 1.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-Adamantanecarboxylic AcidC₁₁H₁₆O₂180.24828-51-3
Ethyl 1-AdamantanecarboxylateC₁₃H₂₀O₂208.302094-73-7

Table 2: Expected Spectroscopic Data for Ethyl 1-Adamantanecarboxylate

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): 4.1-4.2 (q, 2H, -OCH₂ CH₃), 1.9-2.1 (m, 3H, adamantyl-CH), 1.7-1.9 (m, 12H, adamantyl-CH₂), 1.2-1.3 (t, 3H, -OCH₂CH₃ )
¹³C NMR δ (ppm): ~177 (C=O), ~60 (-OCH₂ CH₃), ~41 (adamantyl-C), ~39 (adamantyl-CH), ~36 (adamantyl-CH₂), ~28 (adamantyl-CH₂), ~14 (-OCH₂CH₃ )
IR (Infrared Spectroscopy) ν (cm⁻¹): ~2900 (C-H stretch, adamantyl), ~1730 (C=O stretch, ester), ~1170 (C-O stretch, ester)

Visualizations

Below are diagrams illustrating the experimental workflows for the two described synthetic methods.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1-Adamantanecarboxylic Acid + Anhydrous Ethanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux (2-4h) catalyst->reflux cool Cool to RT reflux->cool evap Remove Excess EtOH cool->evap extract Extract with Et₂O/H₂O evap->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify product Ethyl 1-Adamantanecarboxylate purify->product

Caption: Workflow for Fischer-Speier Esterification.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup2 Work-up & Purification start_ac 1-Adamantanecarboxylic Acid + Toluene add_socl2 Add SOCl₂ start_ac->add_socl2 reflux_ac Reflux (1-2h) add_socl2->reflux_ac evap_ac Concentrate reflux_ac->evap_ac acyl_chloride 1-Adamantanecarbonyl Chloride evap_ac->acyl_chloride dissolve_ac Dissolve Acyl Chloride in Et₂O add_etoh Add Ethanol dissolve_ac->add_etoh react Stir at RT (1-2h) add_etoh->react workup_steps Wash with H₂O, NaHCO₃, and Brine react->workup_steps dry2 Dry (Na₂SO₄) workup_steps->dry2 concentrate2 Concentrate dry2->concentrate2 purify2 Vacuum Distillation concentrate2->purify2 product2 Ethyl 1-Adamantanecarboxylate purify2->product2

Caption: Workflow for Esterification via Acyl Chloride.

References

Application Notes and Protocols for Targeting Influenza Virus with Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide an overview of the role of adamantane derivatives in targeting the influenza virus, with a focus on both the classical and novel compounds. Detailed protocols for key in vitro assays to evaluate the antiviral efficacy and cytotoxicity of these compounds are provided, along with data presentation guidelines and visualizations to aid in research and development.

Mechanism of Action: Targeting the M2 Proton Channel

The primary target of adamantane derivatives is the M2 protein of the influenza A virus, which forms a homotetrimeric proton-selective ion channel embedded in the viral envelope.[2] This channel is essential for the viral life cycle. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 proton channel. This allows protons to flow from the endosome into the virion, lowering the internal pH. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[2][7]

Amantadine and rimantadine physically block the pore of the M2 channel, preventing this influx of protons and thereby inhibiting viral uncoating.[1][8] They bind to a site within the transmembrane domain of the channel, stabilizing a closed conformation.[2] Resistance, most commonly through the S31N mutation, alters the binding site and prevents the drugs from effectively blocking the channel.[4][9]

Figure 1: Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.

Data Presentation: Antiviral Activity of Adamantane Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of classical and novel adamantane derivatives against various influenza A virus strains. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral activity. The 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), the ratio of CC50 to IC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Classical Adamantane Derivatives

CompoundVirus StrainCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
AmantadineInfluenza A/H3N2MDCK12.5 (µg/mL)>100 (µg/mL)>8[8]
RimantadineInfluenza A/H3N2MDCK10.0 (µg/mL)>100 (µg/mL)>10[8]
RimantadineA/PR/8/34 (rimantadine-resistant)MDCK67>100>1.5[4]

Table 2: Antiviral Activity of Novel Adamantane Derivatives against Rimantadine-Resistant Strains

CompoundVirus StrainCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Enol ester 10 (R- and S-isomers)A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (S31N)-7.7--[2]
Glycyl-rimantadine (4b)Influenza A/H3N2MDCK7.5 (µg/mL)>100 (µg/mL)>13.3[8][10]
Leucyl-rimantadine (4d)Influenza A/H3N2MDCK15.0 (µg/mL)>100 (µg/mL)>6.7[8][10]
Tyrosyl-rimantadine (4j)Influenza A/H3N2MDCK>100 (µg/mL)>100 (µg/mL)-[8][10]
Novel Ester Analogue 1A/PR/8/34 (rimantadine-resistant)MDCK1.5>100>66.7[4]
Novel Ester Analogue 2A/PR/8/34 (rimantadine-resistant)MDCK12.6>100>7.9[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Virus Propagation

Madin-Darby Canine Kidney (MDCK) Cell Culture

MDCK cells are the most common cell line used for influenza virus research.

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.

Influenza Virus Propagation

  • Infection Medium: DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin.

  • Procedure:

    • Seed MDCK cells in T-75 flasks to achieve a confluent monolayer.

    • Wash the monolayer with PBS.

    • Inoculate with influenza virus stock at a low multiplicity of infection (MOI) (e.g., 0.01).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Remove the inoculum and add fresh infection medium.

    • Incubate for 48-72 hours at 37°C until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the virus stock, centrifuge to remove cell debris, and store at -80°C.

Experimental_Workflow cluster_setup Initial Setup cluster_assays Antiviral Evaluation cluster_characterization Further Characterization MDCK_culture MDCK Cell Culture Virus_prop Virus Propagation MDCK_culture->Virus_prop Cytotoxicity Cytotoxicity Assay (MTT) MDCK_culture->Cytotoxicity Antiviral Antiviral Activity Assay (Plaque Reduction or Virus Yield) MDCK_culture->Antiviral Virus_prop->Antiviral Cytotoxicity->Antiviral Determine non-toxic concentrations HAI Hemagglutination Inhibition Assay Antiviral->HAI NAI Neuraminidase Inhibition Assay Antiviral->NAI M2_activity M2 Proton Channel Activity Assay Antiviral->M2_activity

Figure 2: General Experimental Workflow for Evaluating Adamantane Derivatives.
Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

  • Materials:

    • MDCK cells in a 96-well plate

    • Adamantane derivative stock solution

    • Complete growth medium

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of the adamantane derivative in complete growth medium and add to the wells. Include a "cells only" control.

    • Incubate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

  • Materials:

    • Confluent MDCK cells in 6-well plates

    • Influenza virus stock

    • Infection medium

    • Agarose overlay (containing serial dilutions of the adamantane derivative)

    • Crystal violet solution (1% in 20% ethanol)

  • Procedure:

    • Infect confluent MDCK cell monolayers with a dilution of influenza virus calculated to produce approximately 100 plaque-forming units (PFU) per well.

    • Incubate for 1 hour at 37°C for viral adsorption.

    • Remove the inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane derivative.

    • Incubate for 48-72 hours at 37°C until plaques are visible.

    • Fix the cells with 4% formaldehyde for 1 hour.

    • Remove the agarose overlay and stain the cells with crystal violet solution.

    • Count the plaques and calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of the antiviral compound.

  • Procedure:

    • Infect MDCK cells with influenza virus at a specific MOI in the presence of serial dilutions of the adamantane derivative.

    • Incubate for a single replication cycle (e.g., 24 hours).

    • Harvest the cell culture supernatant.

    • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

    • Calculate the EC50 as the concentration of the compound that reduces the virus yield by 50%.

Hemagglutination Inhibition (HI) Assay

This assay is used to screen for compounds that interfere with the viral hemagglutinin (HA) protein, which is not the primary target of adamantane derivatives but can be a secondary mechanism or off-target effect.

  • Principle: Influenza virus can agglutinate red blood cells (RBCs). Antibodies or other inhibitors that bind to the HA protein will prevent this agglutination.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Mix with a standardized amount of influenza virus.

    • Add a suspension of RBCs (e.g., turkey or chicken).

    • Observe for the inhibition of hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates agglutination.

Neuraminidase (NA) Inhibition Assay

Similar to the HI assay, this assay assesses potential off-target effects on the viral neuraminidase enzyme.

  • Principle: The viral NA cleaves sialic acid residues. The assay uses a fluorogenic substrate (e.g., MUNANA) that releases a fluorescent product upon cleavage.

  • Procedure:

    • Mix the influenza virus with serial dilutions of the test compound.

    • Add the fluorogenic NA substrate.

    • Measure the fluorescence to determine the level of NA activity.

    • Calculate the IC50 as the concentration of the compound that inhibits 50% of the NA activity.

Development of Novel Adamantane Derivatives

The emergence of widespread resistance to amantadine and rimantadine has necessitated the design and synthesis of new adamantane derivatives. Strategies to overcome resistance include:

  • Modification of the Adamantane Cage: Introducing different functional groups to the adamantane scaffold to improve binding affinity to the mutated M2 channel.

  • Hybrid Molecules: Combining the adamantane moiety with other pharmacophores known to have antiviral activity.

  • Targeting Different Viral Proteins: While the primary target is M2, some research explores derivatives that may have activity against other viral targets like neuraminidase or hemagglutinin.

The synthesis of these novel compounds often involves multi-step organic chemistry protocols, starting from commercially available adamantane precursors. Characterization of these new chemical entities is typically performed using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Conclusion

Adamantane derivatives represent a historically significant and still potentially valuable class of anti-influenza agents. While the clinical utility of the first-generation compounds has been severely limited by resistance, ongoing research into novel derivatives offers hope for the development of new therapeutics that can overcome this challenge. The protocols and data presented in these application notes provide a framework for the in vitro evaluation of such compounds, which is a critical step in the drug discovery and development pipeline. A thorough understanding of their mechanism of action, combined with robust and standardized experimental evaluation, will be essential for realizing the full potential of adamantane-based antivirals.

References

Application Notes and Protocols: Enhancing Drug Lipophilicity with the Adamantane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the physicochemical properties of a drug candidate are paramount to its success. Lipophilicity, a measure of a compound's ability to dissolve in fatty or nonpolar environments, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A well-optimized lipophilicity is often crucial for oral bioavailability and the ability to cross biological membranes, such as the blood-brain barrier (BBB). The adamantane moiety, a rigid, three-dimensional, and highly lipophilic hydrocarbon cage, has emerged as a valuable building block in medicinal chemistry for strategically enhancing the lipophilicity of drug candidates.[1][2][3]

This document provides detailed application notes on the incorporation of the adamantane moiety to improve drug lipophilicity, complete with quantitative data, detailed experimental protocols for measuring lipophilicity, and visualizations of relevant biological pathways and experimental workflows.

The Adamantane Advantage: More Than Just a Lipophilic Anchor

The incorporation of an adamantane group into a drug molecule offers several distinct advantages beyond a simple increase in lipophilicity:

  • Significant and Predictable Lipophilicity Enhancement: The addition of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[4][5] This substantial and predictable increase allows medicinal chemists to fine-tune the lipophilicity of a compound to achieve the desired pharmacokinetic profile.

  • Improved Metabolic Stability: The rigid and bulky nature of the adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life and metabolic stability.[1][4]

  • Enhanced Membrane Permeability: The increased lipophilicity imparted by the adamantane moiety often leads to improved permeability across biological membranes, which is particularly beneficial for drugs targeting the central nervous system (CNS) that must cross the highly selective blood-brain barrier.[1][3]

  • Three-Dimensional Scaffold for Optimal Target Binding: The unique, rigid, three-dimensional structure of adamantane provides a scaffold for the precise spatial orientation of pharmacophoric groups, potentially leading to improved binding affinity and selectivity for the biological target.[1][2][5]

Data Presentation: The Impact of Adamantane on Lipophilicity

To quantitatively illustrate the impact of the adamantane moiety on lipophilicity, the following table presents the experimental logP values of several well-known adamantane-containing drugs. For context, the logP of simple hydrocarbon scaffolds is also provided.

CompoundStructure/ScaffoldTypeExperimental logP/logDReference(s)
CyclohexaneC₆H₁₂Simple Hydrocarbon3.44
BenzeneC₆H₆Simple Hydrocarbon2.13
Adamantane C₁₀H₁₆ Parent Scaffold 2.88
AmantadineAdamantane-containing DrugAntiviral/Antiparkinsonian2.44[2][6]
RimantadineAdamantane-containing DrugAntiviral2.6 (calculated)[7]
MemantineAdamantane-containing DrugNMDA Receptor Antagonist3.28[6][8]
AdapaleneAdamantane-containing DrugRetinoid6.9 - 8.04[3][6][9]
SaxagliptinAdamantane-containing DrugDPP-4 Inhibitor0.7 (calculated)
VildagliptinAdamantane-containing DrugDPP-4 Inhibitor0.9 (calculated)

Note: logP is the partition coefficient for the neutral form of the molecule, while logD is the distribution coefficient at a specific pH for ionizable molecules. The values presented here are a mix of experimental and calculated data from various sources.

Visualizations

Logical Relationship: Benefits of Adamantane Incorporation

Logical Flow of Adamantane Incorporation Benefits A Incorporate Adamantane Moiety B Increased Lipophilicity (logP) A->B C Increased Metabolic Stability A->C G Optimal 3D Pharmacophore Presentation A->G D Improved Membrane Permeability (e.g., BBB) B->D E Enhanced Oral Bioavailability D->E F Improved CNS Drug Delivery D->F I Improved Therapeutic Efficacy E->I F->I H Enhanced Target Binding & Selectivity G->H H->I

Caption: Benefits of incorporating an adamantane moiety.

Signaling Pathway: Mechanism of Memantine Action on the NMDA Receptor

NMDA Receptor Signaling and Memantine Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Glutamate Release Ca_channel Ca²⁺ Channel (blocked by Mg²⁺) NMDA_R->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Signaling Memantine Memantine Memantine->Ca_channel Blocks open channel (Uncompetitive Antagonist) Glycine Glycine (co-agonist) Glycine->NMDA_R Depolarization Depolarization (removes Mg²⁺ block) Depolarization->Ca_channel

Caption: Memantine's action on the NMDA receptor.

Experimental Workflow: Lipophilicity Determination

Workflow for Lipophilicity (logP) and Solubility Determination cluster_logP logP Determination (Shake-Flask Method) cluster_sol Kinetic Solubility Assay A1 Prepare octanol-saturated water and water-saturated octanol A2 Dissolve compound in one phase A1->A2 A3 Mix phases and shake to equilibrium A2->A3 A4 Separate phases A3->A4 A5 Quantify compound concentration in each phase (e.g., HPLC-UV) A4->A5 A6 Calculate logP = log([octanol]/[water]) A5->A6 B1 Prepare stock solution of compound in DMSO B2 Add stock solution to aqueous buffer (e.g., PBS) B1->B2 B3 Incubate and shake B2->B3 B4 Filter to remove precipitate B3->B4 B5 Quantify concentration of solubilized compound (e.g., UV-Vis) B4->B5 B6 Determine kinetic solubility (µg/mL or µM) B5->B6

References

Application Notes and Protocols for Adamantane Derivatives in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a unique diamondoid hydrocarbon, and its derivatives are increasingly utilized as building blocks in polymer and materials science to impart exceptional properties to a wide range of materials. The rigid, bulky, and thermally stable cage-like structure of adamantane enhances thermal stability, mechanical strength, and glass transition temperatures (Tg) of polymers.[1][2][3][4] These characteristics make adamantane-containing polymers highly desirable for applications in aerospace, automotive, electronics, and biomedical fields.[1] Furthermore, adamantane's ability to form strong host-guest complexes, particularly with cyclodextrins, opens up possibilities for creating smart, self-healing, and responsive materials.[5][6][7] This document provides detailed application notes and experimental protocols for the synthesis and characterization of adamantane-based polymers and materials.

I. High-Performance Polymers

The incorporation of adamantane moieties into polymer backbones, either as pendant groups or as part of the main chain, significantly improves their performance characteristics.[1][2] The bulky adamantane cage restricts polymer chain mobility, leading to higher thermal stability and mechanical robustness.[1]

Application Note: Enhancing Polymer Properties

Adamantane derivatives are used to synthesize high-performance polymers such as polycarbonates, polyamides, and polyimides with elevated glass transition temperatures and thermal decomposition temperatures.[1][8] The rigid structure also contributes to increased tensile strength and modulus.[1] For instance, adamantane-containing polyimides exhibit significantly high glass transition temperatures (Tg) in the range of 285–440 °C and excellent optical transparency.[8] Anionic polymerization of styrene derivatives containing adamantyl groups has been shown to produce well-defined polymers with remarkably high glass transition temperatures, reaching up to 273 °C.[9]

Quantitative Data Summary

The following tables summarize the thermal and mechanical properties of various adamantane-containing polymers.

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (TGA, °C)
Adamantane-based Polycarbonate1,3-Bis(4-hydroxyphenyl)adamantane and phosgene~250> 450
Adamantane-based Polyimide1,3-Bis(4-aminophenoxy)phenyl]adamantane and various dianhydrides232 - 330> 500
Poly(1-adamantyl methacrylate)1-Adamantyl methacrylate220> 340
Poly(4-(1-adamantyl)styrene)4-(1-adamantyl)styrene234-
Poly(4-(1-adamantyl)-α-methylstyrene)4-(1-adamantyl)-α-methylstyrene273-

Data sourced from[1]

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Adamantane-based Polyimide Film88.2 - 113.52.0 - 2.25.6 - 12.5
Conventional Polyimide (Kapton®)~170~3.0~70

Data sourced from[1]

Experimental Protocols

This protocol describes the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane.[1]

Materials:

  • 1,3-Bis(4-hydroxyphenyl)adamantane

  • Triphosgene

  • Pyridine

  • Dichloromethane (DCM), dry

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

  • Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.

This protocol describes the living anionic polymerization of a styrene derivative containing an adamantyl group.[9][10]

Materials:

  • 4-(1-Adamantyl)styrene

  • sec-Butyllithium (sec-BuLi) or other suitable initiator

  • Tetrahydrofuran (THF), freshly distilled

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Thoroughly dry all glassware and purge with inert gas (N2 or Ar).

  • Dissolve 4-(1-adamantyl)styrene in freshly distilled THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the initiator (e.g., sec-BuLi) dropwise to the stirred monomer solution. The appearance of a characteristic color (e.g., orange-red for polystyryl anion) indicates initiation.

  • Allow the polymerization to proceed for the desired time (typically 1-2 hours).

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

II. Adamantane in Drug Delivery Systems

The lipophilic and biocompatible nature of adamantane makes it a valuable component in drug delivery systems.[11][12][13] It can be incorporated into polymers to form nanoparticles, liposomes, and dendrimers for targeted drug delivery.[11][12] The adamantane moiety can act as a physical anchor to cell membranes or as a guest molecule in host-guest systems for controlled release.[12]

Application Note: Targeted and Controlled Drug Release

Adamantane-functionalized polymers can self-assemble into micelles or nanoparticles to encapsulate therapeutic agents.[14] The adamantane group can enhance the stability of these carriers and facilitate their interaction with cell membranes. A key application is the use of adamantane-cyclodextrin host-guest chemistry. Drugs can be conjugated to cyclodextrin, which then forms a complex with adamantane-functionalized polymers. This complex is stable in circulation but can be designed to dissociate and release the drug at the target site in response to specific stimuli.[5][6]

Experimental Protocol

This protocol outlines the general procedure for preparing drug-loaded micelles from an amphiphilic block copolymer containing adamantane.

Materials:

  • Adamantane-functionalized amphiphilic block copolymer (e.g., adamantane-PEG-PLA)

  • Hydrophobic drug (e.g., doxorubicin)

  • Organic solvent (e.g., dimethylformamide, DMF)

  • Deionized water

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the adamantane-functionalized block copolymer and the hydrophobic drug in a common organic solvent (e.g., DMF).

  • Add deionized water dropwise to the polymer/drug solution under gentle stirring to induce micelle formation via nanoprecipitation.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • Transfer the micellar solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the remaining organic solvent and unencapsulated drug.

  • Collect the purified drug-loaded micelle solution.

  • Characterize the micelles for size, morphology, drug loading content, and encapsulation efficiency.

III. Characterization of Adamantane-Containing Polymers

Standard polymer characterization techniques are employed to determine the properties of adamantane-containing polymers.

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and degradation profile of the polymers.[15][16][17]

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[15][18][19]

  • Seal a small amount of the polymer sample (5-10 mg) in a DSC pan.

  • Heat the sample to a temperature above its expected Tg or Tm, then cool it rapidly.

  • Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.

  • The glass transition is observed as a step change in the baseline of the DSC thermogram.

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[15]

  • Dissolve the polymer sample in a suitable solvent (e.g., THF, chloroform).

  • Filter the solution to remove any particulates.

  • Inject the filtered solution into the GPC system.

  • The polymer molecules are separated based on their size as they pass through a column packed with porous gel.

  • A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the column.

  • The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weights.

IV. Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Adamantane-based Monomer(s) Polymerization Polymerization Reaction Monomer->Polymerization Solvent Solvent Solvent->Polymerization Initiator Initiator/Catalyst Initiator->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Crude Polymer Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying TGA TGA (Thermal Stability) Drying->TGA Purified Polymer DSC DSC (Glass Transition) Drying->DSC GPC GPC (Molecular Weight) Drying->GPC NMR NMR (Structure) Drying->NMR

Caption: General workflow for the synthesis and characterization of adamantane-containing polymers.

Drug_Delivery_Workflow cluster_preparation Nanoparticle Preparation cluster_purification Purification & Characterization cluster_application Application Polymer Adamantane-functionalized Amphiphilic Polymer Mixing Mixing & Dissolution Polymer->Mixing Drug Hydrophobic Drug Drug->Mixing Solvent Organic Solvent Solvent->Mixing Nanoprecipitation Nanoprecipitation (Addition of Water) Mixing->Nanoprecipitation Dialysis Dialysis Nanoprecipitation->Dialysis Drug-loaded Micelles Characterization Characterization (Size, Drug Load) Dialysis->Characterization Targeting Targeted Delivery to Cells Characterization->Targeting Release Controlled Drug Release Targeting->Release

Caption: Workflow for preparing adamantane-based polymer nanoparticles for drug delivery.

Host_Guest_Chemistry cluster_applications Applications in Materials Science Adamantane Adamantane (Guest) Complex Host-Guest Inclusion Complex Adamantane->Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex SelfHealing Self-Healing Materials Complex->SelfHealing DrugDelivery Drug Delivery Systems Complex->DrugDelivery Supramolecular Supramolecular Polymers Complex->Supramolecular

Caption: Host-guest interaction between adamantane and cyclodextrin and its applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Ethyl adamantane-1-carboxylate, focusing on improving reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the two primary stages of synthesis: the formation of adamantane-1-carboxylic acid via the Koch-Haaf reaction and its subsequent esterification to the final product.

Stage 1: Adamantane-1-carboxylic Acid Synthesis (Koch-Haaf Reaction)

Q1: My yield of adamantane-1-carboxylic acid is significantly lower than expected. What are the common causes?

A1: Low yields in the Koch-Haaf reaction can typically be attributed to several factors:

  • Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is critical. Optimal yields are obtained with concentrations between 95-98%.[1] Using sulfuric acid with a concentration below 95% will cause a noticeable drop in yield.[1]

  • Suboptimal Temperature: The reaction should be carefully temperature-controlled, typically between 15-25°C.[1] Higher temperatures can promote side reactions and decomposition of the adamantane cage.

  • Impure Solvents or Reagents: Using technical-grade solvents like hexane may introduce impurities (e.g., methylcyclopentane) that can react to form other carboxylic acids, complicating purification and reducing the yield of the desired product.[1]

  • Insufficient Reaction Time: While the addition of reagents may take 1-2 hours, an additional stirring period is often necessary to ensure the reaction goes to completion.[1]

Q2: The reaction mixture has turned dark brown or black. What does this indicate and how can I prevent it?

A2: A dark-colored reaction mass often indicates the formation of side products due to the deep destruction of the adamantane framework.[2] This can be caused by using overly concentrated sulfuric acid (e.g., oleum or 100% H₂SO₄) or excessive temperatures. To prevent this, use sulfuric acid within the optimal 93-96% concentration range and maintain strict temperature control.[2]

Q3: I'm observing the formation of unexpected acidic byproducts. Where are they coming from?

A3: The formation of other acids is a known side reaction. If tert-butanol is used in the reaction (a common variation), it can be carboxylated to form a significant amount of pivalic acid (trimethylacetic acid).[1][2] Similarly, impurities in hydrocarbon solvents can lead to the formation of C7, C9, and C13 acids.[1] To mitigate this, use pure, unbranched solvents like cyclohexane or carbon tetrachloride and avoid tert-butanol if these byproducts are problematic.[1]

Stage 2: Fischer Esterification to this compound

Q4: The esterification reaction is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I improve the conversion rate?

A4: The Fischer esterification is a reversible, equilibrium-limited reaction.[3] To drive the equilibrium towards the product (the ester), you can apply Le Châtelier's principle in two main ways:

  • Use an Excess of Alcohol: Employing a large excess of ethanol (which can also serve as the solvent) will shift the equilibrium to favor the formation of the ethyl ester.[4][5] Using a 10-fold excess of alcohol can increase yields to over 95%.[5]

  • Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing this water as it forms will prevent the reverse reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][6]

Q5: What is the best acid catalyst for this esterification?

A5: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most commonly used and effective catalysts for Fischer esterification.[3][6] Typically, only a catalytic amount is needed.

Q6: Are there alternative methods to synthesize the ester if Fischer esterification proves inefficient for my setup?

A6: Yes. A highly effective alternative is to first convert the adamantane-1-carboxylic acid into its more reactive acyl chloride, adamantane-1-carbonyl chloride . This is typically done using thionyl chloride (SOCl₂).[7] The resulting acyl chloride can then be reacted with ethanol to form the ethyl ester in a rapid and generally irreversible reaction, often providing a higher yield.[7][8]

Purification and Isolation

Q7: How can I effectively purify the final product, this compound?

A7: After the reaction, the workup and purification procedure is crucial.

  • Neutralization: First, neutralize the catalytic acid. This is often done by washing the reaction mixture with an aqueous sodium carbonate or sodium bicarbonate solution.[9][10]

  • Extraction: Extract the ester into a suitable organic solvent like ethyl acetate or diethyl ether.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Distillation: The most effective final purification step is typically distillation under reduced pressure (vacuum distillation) to separate the ester from any non-volatile impurities and unreacted starting materials.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters for optimizing the synthesis.

Table 1: Koch-Haaf Reaction Parameters for Adamantane-1-carboxylic Acid

ParameterRecommended ConditionRationale / NotesYield Impact
Starting Material Adamantane, 1-Adamantanol, or 1-BromoadamantaneAll are effective precursors for generating the adamantyl carbocation.[1]High
H₂SO₄ Concentration 95-98%Concentrations below 95% result in lower yields.[1] Concentrations >98% can cause side reactions.[2]Critical
Carboxylating Agent Formic Acid (98-100%)Serves as the source of carbon monoxide in situ.[1][11]High
Temperature 15-25°CHigher temperatures can lead to decomposition and reduced yield.[1]Critical
Solvent Cyclohexane or CCl₄Avoids formation of C7-acid byproducts seen with technical hexane.[1]Moderate
Yield (Typical) 55-80%Yields can reach up to 90% under highly optimized conditions.[1][2]-

Table 2: Fischer Esterification Parameters for this compound

ParameterRecommended ConditionRationale / NotesYield Impact
Reactant Ratio Large excess of Ethanol (e.g., >10 equivalents)Drives equilibrium toward the product side.[5] Can also be used as the solvent.[4]Critical
Catalyst Conc. H₂SO₄ or p-TsOH (catalytic amount)Strong Brønsted acids are effective catalysts.[6]High
Temperature RefluxProvides the necessary activation energy for the reaction.[6]High
Water Removal Dean-Stark trap or molecular sievesPrevents the reverse hydrolysis reaction, pushing the equilibrium forward.[3]High
Reaction Time 1-10 hoursReaction progress should be monitored (e.g., by TLC or GC).[6]Moderate
Yield (Typical) >90%With proper equilibrium control, yields can be near-quantitative.[5]-

Experimental Protocols

Protocol 1: Synthesis of Adamantane-1-carboxylic Acid

This protocol is adapted from Organic Syntheses.[1]

  • Setup: In a flask equipped with a mechanical stirrer and an ice bath, add 255 mL of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Reaction Initiation: Cool the stirred mixture to 17–19°C and add 1 mL of 98% formic acid.

  • Reagent Addition: Slowly add a solution of 55 g of 98–100% formic acid dropwise over 1–2 hours. Maintain the reaction temperature between 17–25°C using the ice bath.

  • Completion: After the addition is complete, continue stirring for an additional 30 minutes.

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.

  • Extraction: Extract the aqueous mixture with carbon tetrachloride.

  • Purification: Shake the combined organic layers with 15N ammonium hydroxide. The ammonium salt of adamantane-1-carboxylic acid will precipitate. Collect the salt by filtration.

  • Acidification: Suspend the ammonium salt in water and make it strongly acidic with hydrochloric acid.

  • Final Isolation: Extract the adamantane-1-carboxylic acid with chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude acid (typical yield 67–72%). The product can be further purified by recrystallization from methanol/water.[1]

Protocol 2: Fischer Esterification to this compound

This is a general procedure for Fischer esterification.[9][12]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add adamantane-1-carboxylic acid (1 equivalent).

  • Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress via TLC.

  • Cooling & Quenching: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the product with a suitable solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by vacuum distillation.

Visualized Workflows and Logic

G cluster_0 Overall Synthesis Workflow Adamantane Adamantane Acid Adamantane-1-carboxylic Acid Adamantane->Acid Koch-Haaf Reaction (HCOOH, H₂SO₄) Ester This compound Acid->Ester Fischer Esterification (EtOH, H⁺)

Caption: High-level workflow for the two-step synthesis of this compound.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Step1 Is the issue in Step 1 (Acid Synthesis)? Start->Check_Step1 Check_Step2 Is the issue in Step 2 (Esterification)? Start->Check_Step2 Fix_H2SO4 Verify H₂SO₄ concentration is 95-98% Check_Step1->Fix_H2SO4 Yes Fix_Temp1 Ensure temperature is controlled at 15-25°C Check_Step1->Fix_Temp1 Yes Fix_Reagents Use high-purity reagents and solvents Check_Step1->Fix_Reagents Yes Fix_Excess_EtOH Use large excess of ethanol Check_Step2->Fix_Excess_EtOH Yes Fix_Water_Removal Remove water via Dean-Stark or desiccants Check_Step2->Fix_Water_Removal Yes Consider_Alternative Consider alternative route (via Acyl Chloride) Check_Step2->Consider_Alternative If yield is still low

Caption: A logical decision tree for troubleshooting common causes of low yield in the synthesis.

G cluster_2 Fischer Esterification Pathway A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol (EtOH) A->B C Tetrahedral Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of Water (H₂O) D->E F 5. Deprotonation E->F G Final Ester Product F->G

Caption: Key mechanistic steps of the acid-catalyzed Fischer Esterification reaction.

References

Common side reactions in adamantane carboxylation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the carboxylation of adamantane. Our goal is to help you identify, understand, and mitigate common side reactions to improve the yield and purity of your target product, 1-adamantanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for adamantane carboxylation?

A1: The most widely used method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction. This reaction involves the treatment of adamantane or its derivatives (like 1-adamantanol or 1-bromoadamantane) with a carboxylating agent, typically formic acid or carbon monoxide, in the presence of a strong acid catalyst, most commonly sulfuric acid.[1][2]

Q2: What are the primary side reactions I should be aware of during adamantane carboxylation?

A2: The primary side reactions include:

  • Dicarboxylation: Formation of 1,3-adamantanedicarboxylic acid.[3]

  • Oxidation: Formation of adamantanone and hydroxylated adamantane derivatives.[4][5]

  • Rearrangement: Under certain acidic conditions, the adamantane cage can undergo rearrangement to form noradamantane derivatives, although this is more common with substituted adamantanes.[6]

Q3: How can I purify my 1-adamantanecarboxylic acid product from common byproducts?

A3: A common purification strategy involves the following steps:

  • After quenching the reaction with ice, the crude product is filtered.

  • The crude acid can be dissolved in an aqueous base (like sodium hydroxide) and filtered to remove insoluble impurities.

  • The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the purified 1-adamantanecarboxylic acid.

  • Recrystallization from a suitable solvent, such as a methanol/water mixture, can further enhance purity.[1]

  • Alternatively, the crude acid can be esterified, distilled, and then hydrolyzed back to the pure carboxylic acid for a high degree of purity.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 1-adamantanecarboxylic acid Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time, ensuring the mixture is stirred efficiently. While higher temperatures can increase the rate, they may also promote side reactions. A carefully controlled temperature range of 17-25°C is recommended for the Koch-Haaf reaction using formic acid and sulfuric acid.[1]
Suboptimal sulfuric acid concentration: Acid concentration is critical for the reaction's success.Use a sulfuric acid concentration of 95-98%. Yields are known to decrease with concentrations below 95%.[1] For reactions starting with 1-nitroxyadamantane, a concentration of 93-96% is effective.[7]
High levels of 1,3-adamantanedicarboxylic acid Harsh reaction conditions: High temperatures and highly concentrated sulfuric acid can promote a second carboxylation at the 3-position.Maintain a controlled temperature, ideally between 17-25°C. Avoid excessively high temperatures. Using a mixed acid system (e.g., nitric acid and sulfuric acid) is a known method for intentionally producing 1,3-adamantanedicarboxylic acid, so avoiding such strong oxidizing conditions is key to preventing this byproduct.[3]
Formation of adamantanone Oxidative side reactions: Concentrated sulfuric acid can act as an oxidizing agent, especially at elevated temperatures. This can lead to the formation of 1-adamantanol, which can then isomerize and oxidize to adamantanone.[5]Keep the reaction temperature low and minimize the reaction time. Using a slightly lower concentration of sulfuric acid (e.g., 96% instead of fuming sulfuric acid) may also help to reduce oxidative side reactions.
Presence of hydroxylated adamantane byproducts Oxidation of the adamantane core: Similar to the formation of adamantanone, strong acidic and oxidizing conditions can lead to the hydroxylation of the adamantane skeleton.Employ milder reaction conditions. Ensure that the reaction is performed under an inert atmosphere if possible to minimize oxidation from external sources.
Formation of rearranged products (e.g., noradamantane derivatives) Carbocation rearrangement: The adamantyl cation intermediate can undergo rearrangement under strongly acidic conditions, leading to ring-contracted products. This is more prevalent with certain substituted adamantanes.[6]Use the least acidic conditions necessary to promote the reaction. Careful control of the reaction temperature and time can also help to minimize rearrangements. For substrates prone to rearrangement, exploring alternative carboxylation methods that do not proceed through a highly reactive carbocation intermediate may be necessary.

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Adamantanecarboxylic Acid via the Koch-Haaf Reaction

This protocol is adapted from Organic Syntheses and is designed to favor the formation of the mono-carboxylated product.[1]

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride (or a suitable alternative solvent like cyclohexane)

  • 98% Formic acid

  • tert-Butyl alcohol

  • Ice

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • 12N Hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

  • Cool the stirred mixture to 17–19°C in an ice bath.

  • Add 1 ml of 98% formic acid.

  • Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98-100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Filter the precipitated crude product and wash it with water.

  • For purification, suspend the crude product in 250 ml of water, make it strongly acidic with 25 ml of 12N hydrochloric acid, and extract with 100 ml of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid.

  • Recrystallize the product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.

Visualizations

Reaction Pathway for Adamantane Carboxylation and Side Reactions

adamantane_carboxylation Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation + H+ Adamantanol 1-Adamantanol Adamantane->Adamantanol Oxidation Acylium_Cation 1-Adamantanoyl Cation Adamantyl_Cation->Acylium_Cation + CO Adamantanone Adamantanone Adamantyl_Cation->Adamantanone Oxidation & Rearrangement Rearranged_Product Noradamantane Derivatives Adamantyl_Cation->Rearranged_Product Rearrangement Carboxylic_Acid 1-Adamantanecarboxylic Acid Acylium_Cation->Carboxylic_Acid + H2O Dicarboxylic_Acid 1,3-Adamantanedicarboxylic Acid Carboxylic_Acid->Dicarboxylic_Acid Further Carboxylation (Harsh Conditions) Adamantanol->Adamantyl_Cation + H+, -H2O

Caption: Key pathways in adamantane carboxylation and common side reactions.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield Start Low Yield of 1-Adamantanecarboxylic Acid Check_Conditions Check Reaction Conditions: - Temperature - Time - Stirring Start->Check_Conditions Check_Reagents Verify Reagent Quality & Concentration: - Sulfuric Acid Concentration - Purity of Adamantane Start->Check_Reagents Optimize_Temp_Time Optimize Temperature and Time: - Maintain 17-25°C - Increase reaction time incrementally Check_Conditions->Optimize_Temp_Time Adjust_Acid Adjust Sulfuric Acid Concentration: - Use 95-98% H2SO4 Check_Reagents->Adjust_Acid Analyze_Byproducts Analyze Byproducts (GC-MS, NMR): - Dicarboxylic Acid? - Adamantanone? - Other? Optimize_Temp_Time->Analyze_Byproducts Adjust_Acid->Analyze_Byproducts Address_Dicarboxylation To Reduce Dicarboxylation: - Lower temperature - Avoid strong oxidizing agents Analyze_Byproducts->Address_Dicarboxylation High Dicarboxylation Address_Oxidation To Reduce Oxidation: - Lower temperature - Use inert atmosphere Analyze_Byproducts->Address_Oxidation High Oxidation Success Improved Yield Analyze_Byproducts->Success Yield Improved Address_Dicarboxylation->Success Address_Oxidation->Success

Caption: A logical workflow for troubleshooting low yields in adamantane carboxylation.

References

Technical Support Center: Purification of Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl adamantane-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Q1: My final product is contaminated with a crystalline solid. What is it and how can I remove it?

The most likely crystalline impurity is unreacted adamantane-1-carboxylic acid. This can be confirmed by checking the melting point of the impurity, which should be around 173-174°C.

Solution:

  • Liquid-Liquid Extraction: Before distillation, wash the crude product with a 2N sodium carbonate or sodium hydroxide solution. This will deprotonate the carboxylic acid, forming a water-soluble salt that will be removed into the aqueous layer. Follow this with a water wash to remove any remaining base.[1]

Q2: The yield of my purified ester is lower than expected after distillation. What are the possible reasons?

Low yield can result from several factors during the purification process.

Solutions:

  • Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC).

  • Loss during Extraction: Minimize the loss of product during the aqueous wash. Ensure proper separation of the organic and aqueous layers. Back-extract the aqueous layer with a small amount of an organic solvent to recover any dissolved ester.

  • Distillation Parameters: Optimize the distillation conditions. This compound has a high boiling point (approximately 90-91°C at 1 mmHg).[2] Distillation at atmospheric pressure can lead to decomposition. Use a vacuum distillation setup. Ensure the distillation apparatus is well-insulated to maintain a consistent temperature.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.

Solutions:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a stable crystal lattice.

  • Solvent System Adjustment: The chosen solvent may be too nonpolar. Try using a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly. For adamantane derivatives, recrystallization from cyclohexane has been reported to be effective.[3]

Q4: My column chromatography separation is poor, with broad peaks and incomplete separation of the ester from impurities.

Poor separation during column chromatography can be due to several factors related to the stationary and mobile phases.

Solutions:

  • Solvent Polarity: The polarity of the eluent is crucial. For esters, a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate is a good starting point. You can gradually increase the polarity of the eluent (gradient elution) to improve separation.

  • Acidification of the Mobile Phase: If unreacted adamantane-1-carboxylic acid is present, it can streak on the silica gel column. Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid and lead to sharper peaks and better separation.

  • Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities are typically the starting materials and byproducts from the Fischer esterification reaction. These include:

  • Adamantane-1-carboxylic acid: The unreacted starting carboxylic acid.

  • Ethanol: The unreacted starting alcohol.

  • Water: A byproduct of the esterification reaction.

Q2: What are the recommended purification techniques for this compound?

The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Fractional Distillation (under vacuum): This is highly effective for separating the ester from non-volatile impurities like adamantane-1-carboxylic acid and from the lower-boiling ethanol.

  • Column Chromatography: Useful for removing impurities with similar boiling points to the desired ester.

  • Recrystallization: Can be effective if the crude product is a solid at room temperature or if a suitable solvent system can be found to selectively crystallize the ester.

Q3: What are the key physical properties of this compound to consider during purification?

PropertyValueReference
Appearance White crystalline powder or colorless liquid[4]
Molecular Weight 208.30 g/mol [4]
Boiling Point 90-91°C at 1 mmHg[2]
Solubility Sparingly soluble in water, soluble in many organic solvents.[4]

Experimental Protocols

Purification by Liquid-Liquid Extraction and Vacuum Distillation

This protocol is suitable for removing acidic impurities and unreacted alcohol.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 2N sodium carbonate solution to remove unreacted adamantane-1-carboxylic acid. Repeat the wash if necessary.

  • Wash the organic layer with water to remove any remaining sodium carbonate.

  • Wash the organic layer with a saturated solution of calcium chloride to remove excess ethanol.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting residue by vacuum distillation. Collect the fraction boiling at 90-91°C at 1 mmHg.

Purification by Column Chromatography

This method is effective for separating the ester from impurities with similar volatilities.

Methodology:

  • Prepare a silica gel column using a slurry packing method with a nonpolar solvent like hexane.

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • If adamantane-1-carboxylic acid is present, consider adding 0.5% acetic acid to the eluent.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization

This protocol is applicable if the crude product is a solid or can be induced to crystallize.

Methodology:

  • Select a suitable solvent or solvent system. Good candidates for adamantane derivatives include cyclohexane, ethyl acetate/hexane, or methanol/water.

  • In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Purification MethodTypical PurityExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation >98%HighEffective for removing non-volatile and low-boiling impurities. Scalable.Requires vacuum setup. Potential for thermal decomposition if not controlled properly.
Column Chromatography >99%Moderate to HighExcellent for separating compounds with similar physical properties.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99%VariableCan yield very pure product. Relatively simple setup.Finding a suitable solvent can be challenging. "Oiling out" can be an issue.

Visualizations

experimental_workflow_distillation crude Crude Ethyl adamantane-1-carboxylate dissolve Dissolve in Organic Solvent crude->dissolve wash_base Wash with 2N Na2CO3 dissolve->wash_base wash_water Wash with Water wash_base->wash_water wash_cacl2 Wash with sat. CaCl2 wash_water->wash_cacl2 dry Dry with MgSO4 wash_cacl2->dry filter Filter dry->filter concentrate Concentrate filter->concentrate distill Vacuum Distillation concentrate->distill pure Pure Product distill->pure

Distillation Purification Workflow

troubleshooting_oiling_out start Problem: 'Oiling Out' during Recrystallization reheat Reheat to Redissolve Oil start->reheat slow_cool Cool Solution Very Slowly reheat->slow_cool add_solvent Add More Good Solvent or a Co-solvent reheat->add_solvent seed Add a Seed Crystal slow_cool->seed failure Still Oiling Out slow_cool->failure if problem persists add_solvent->slow_cool success Crystals Form seed->success reassess Re-evaluate Solvent System failure->reassess

References

Technical Support Center: Functionalization of the Adamantane Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of the adamantane core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the adamantane core so challenging?

A1: The functionalization of adamantane presents several inherent difficulties:

  • High C-H Bond Strength: The rigid, caged structure of adamantane results in unusually strong tertiary (3°) C-H bonds (bond dissociation energy of ~99 kcal/mol) and secondary (2°) C-H bonds (~96 kcal/mol), making them difficult to activate.[1][2]

  • Lack of Activating Groups: As a saturated hydrocarbon, adamantane lacks inherent functional groups that can direct reactions to a specific site.

  • Selectivity: Distinguishing between the four equivalent tertiary (bridgehead) positions and the twelve equivalent secondary positions is a significant challenge, often leading to mixtures of isomers.[3]

  • Solubility: Adamantane is highly nonpolar and has poor solubility in many common solvents, which can impede reaction kinetics.[4][5]

Q2: I am struggling with poor regioselectivity in my reaction. How can I favor functionalization at the tertiary (bridgehead) position?

A2: Achieving high regioselectivity is a common hurdle. The tertiary C-H bonds are generally more reactive in radical and carbocation-mediated reactions, but the statistical abundance of secondary C-H bonds can lead to product mixtures.[3] Here are some strategies to improve selectivity for the 3° position:

  • Choice of Catalyst System: Modern photocatalytic methods have shown excellent selectivity. Employing a dual catalyst system, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, has demonstrated high selectivity for the 3° position.[5] Pyrylium photocatalysts also exhibit high 3° selectivity.[6]

  • Reaction Mechanism: The nature of the reactive intermediate is crucial. Reactions proceeding through a tertiary adamantyl radical or carbocation are more likely to be selective.[5] For example, free-radical bromination is highly selective for the bridgehead position.[5]

  • Steric Hindrance: Bulky reagents may preferentially react at the less sterically hindered tertiary positions.[5]

Q3: My reaction is producing a significant amount of over-oxidized or undesired byproducts. What can I do to minimize their formation?

A3: The formation of byproducts often results from the further oxidation of the desired product or from side reactions.

  • Product Reactivity: The initially formed product can be more reactive than the starting material. For instance, adamantanol can be further oxidized to adamantanone or diols.[4]

    • Solution: Optimize the reaction time to stop the reaction once the maximum yield of the desired product is achieved. Lowering the reaction temperature can also help to reduce the rate of subsequent oxidation reactions.[4]

  • Non-Selective Intermediates: Some reaction systems generate highly reactive species, like hydroxyl radicals, which can lead to a complex mixture of products.[4]

    • Solution: Choose a catalytic system known for higher selectivity. Enzymatic oxidations using cytochrome P450, for example, can exhibit very high regioselectivity.[4][7]

  • Solvent Participation: Some solvents can be oxidized under the reaction conditions, leading to impurities.[4]

    • Solution: Use a robust solvent that is inert under the chosen reaction conditions. Acetonitrile and butyronitrile are often used in oxidation reactions.[4]

Q4: I am having trouble with the solubility of my adamantane starting material. What can I do?

A4: Adamantane's nonpolar nature can lead to solubility issues.[4][5] Consider the following:

  • Solvent Screening: Test a range of nonpolar and polar aprotic solvents to find a suitable medium.[5]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[5]

  • Temperature: Increasing the reaction temperature may improve solubility, but be mindful of potential side reactions.[5]

  • Modification of Starting Material: If feasible, temporarily introducing a solubilizing group to the adamantane core can be a useful, though more synthetically demanding, strategy.[5]

Troubleshooting Guides

Low Reaction Yield

Problem: My adamantane functionalization reaction is resulting in a low yield of the desired product.

Low_Yield_Troubleshooting start Low Yield Observed cause1 Inactive or Decomposed Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Solubility of Adamantane start->cause3 cause4 Reagent Purity or Stoichiometry Issues start->cause4 cause5 Workup and Purification Losses start->cause5 solution1 Verify catalyst activity. Use fresh catalyst. Ensure inert atmosphere if needed. cause1->solution1 Solution solution2 Optimize temperature, time, and concentration. For photoredox, check light source. cause2->solution2 Solution solution3 Screen solvents. Use co-solvents. Increase reaction temperature. cause3->solution3 Solution solution4 Check purity of reagents. Verify stoichiometry. cause4->solution4 Solution solution5 Optimize extraction and chromatography procedures. cause5->solution5 Solution

Caption: Troubleshooting workflow for low reaction yields.

Potential Cause Suggested Solutions Citation
Inactive or Decomposed Catalyst The catalyst may have lost activity due to improper storage or decomposition. Ensure the catalyst is fresh and handled under an inert atmosphere if it is sensitive to air or moisture.[4][5]
Suboptimal Reaction Conditions Temperature, reaction time, and reactant concentrations are critical. Systematically screen these parameters to find the optimal conditions. For photocatalytic reactions, ensure the light source has the correct wavelength and intensity.[5]
Poor Solubility of Adamantane Adamantane's low solubility can limit its availability for the reaction. Perform solvent screening, use co-solvents, or increase the reaction temperature.[4][5]
Reagent Purity and Stoichiometry Impurities in reagents or solvents can interfere with the reaction. Incorrect stoichiometry will directly impact the yield. Verify the purity of all starting materials and accurately measure all reagents.[5]
Workup and Purification Losses The desired product may be lost during extraction, washing, or chromatography. Optimize the workup procedure and consider alternative purification methods like sublimation for nonpolar derivatives.[5][8]
Poor Regioselectivity

Problem: My reaction produces a mixture of tertiary (1-) and secondary (2-) substituted adamantane isomers.

Regioselectivity_Troubleshooting start Poor Regioselectivity cause1 Non-selective Reaction Mechanism start->cause1 cause2 Statistical Distribution of C-H Bonds start->cause2 cause3 Inappropriate Catalyst System start->cause3 solution1 Employ reactions favoring tertiary radical/carbocation intermediates. cause1->solution1 Solution solution2 Utilize sterically bulky reagents or catalysts. cause2->solution2 Solution solution3 Use selective catalyst systems (e.g., photoredox with HAT catalyst). cause3->solution3 Solution

Caption: Troubleshooting workflow for poor regioselectivity.

Potential Cause Suggested Solutions Citation
Non-selective Reaction Mechanism The reaction may proceed through intermediates that do not strongly differentiate between the tertiary and secondary C-H bonds.[3]
Solution: Choose a reaction known to favor the formation of the more stable tertiary radical or carbocation intermediate.[5]
Statistical Abundance of Secondary C-H Bonds There are three times as many secondary C-H bonds as tertiary C-H bonds, which can lead to a statistical mixture of products if the reactivity difference is not large enough.[3]
Solution: Employ sterically demanding reagents or catalysts that can more effectively distinguish the more accessible tertiary positions.[5]
Inappropriate Catalyst System The chosen catalyst may not be selective for the desired position.[1][9]
Solution: Investigate modern catalytic systems. For example, a dual photoredox system with an iridium photocatalyst and a quinuclidine-based HAT catalyst has shown excellent selectivity for the tertiary position.[2][9][10]

Quantitative Data Summary

The following table summarizes representative yields and regioselectivity for various adamantane functionalization reactions.

Reaction Type Reagents/Catalyst Product Yield (%) Regioselectivity (3°:2°) Citation
C-H AlkylationIr photocatalyst / Quinuclidine HAT catalyst3-Alkyladamantane70-94>20:1[3][9]
C-H Carbonylative ImidationCu(I) / DTBPN-(1-Adamantyl)imide31Selective for 3°[3]
C-H Carbonylative EsterificationPd catalyst / CO1-Adamantyl benzyl ester683:1[3]
C-H Carbonylative EsterificationMetal-free / DTBP / CO1- and 2-Adamantyl benzyl ester772:1[3]
C-H AlkylationDecatungstate photocatalysis1- and 2-Adamantyl ketosuccinate351:1.3[3]
C-H AmidationFerrocene catalyst / DTBPN-Aryl-1-adamantanecarboxamide33-53Not specified[3]
OxidationCu₂Cl₄·2DMG / H₂O₂Poly-oxygenated adamantanesMixtureNot applicable[4]

Experimental Protocols

General Protocol for Photocatalytic C-H Alkylation of Adamantane

This protocol is a representative example of a highly selective adamantane functionalization reaction.[3][9]

Materials:

  • Adamantane (1.0 equiv)

  • Alkene (e.g., phenyl vinyl sulfone, 1.2 equiv)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 1-2 mol%)

  • Quinuclidine-based HAT catalyst (5-10 mol%)

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk flask or vial

  • Stir bar

  • Nitrogen or Argon source

  • LED light source (e.g., 456 nm)

Procedure:

  • To a Schlenk flask or vial, add adamantane, the alkene, the iridium photocatalyst, and the HAT catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the mixture with the LED light source, ensuring the reaction vessel is adequately illuminated.

  • Monitor the reaction progress by TLC, GC, or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Photocatalytic_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Adamantane, Alkene, and Catalysts prep2 Evacuate and Backfill with Inert Gas prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Stir at Room Temperature prep3->react1 react2 Irradiate with LED Light react1->react2 react3 Monitor Progress (TLC/GC/NMR) react2->react3 workup1 Remove Solvent react3->workup1 workup2 Purify by Column Chromatography workup1->workup2

Caption: Experimental workflow for photocatalytic C-H alkylation.

References

Troubleshooting adamantane synthesis from dicyclopentadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane from dicyclopentadiene.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical pathway for synthesizing adamantane from dicyclopentadiene?

The synthesis is a two-step process. First, dicyclopentadiene (DCPD) is hydrogenated to form endo-tetrahydrodicyclopentadiene (endo-THDCPD).[1][2] Second, the endo-THDCPD undergoes a Lewis acid-catalyzed rearrangement (isomerization) to the highly stable adamantane structure.[3]

Q2: What are the typical catalysts used for each step?

  • Hydrogenation: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are common catalysts for the hydrogenation of dicyclopentadiene.[1][4][5] Raney Nickel is also a viable, though sometimes less active, alternative.[1]

  • Isomerization: Anhydrous aluminum chloride (AlCl₃) is the most widely used Lewis acid catalyst for the rearrangement of tetrahydrodicyclopentadiene to adamantane.[6][7] Other systems like superacids (e.g., CF₃SO₃H·SbF₅) or supported catalysts have also been explored.[2][6]

Q3: What kind of yields can be expected from this synthesis?

Yields can vary significantly based on the purity of reagents and adherence to optimal conditions.

  • The hydrogenation step is typically high-yielding, often achieving over 95% yield of endo-THDCPD.[4]

  • The isomerization step is more challenging. While early procedures reported yields of 15-20%, optimizations can increase this to 30-40% or even higher under specific conditions.[3][4] A reported synthesis using AlCl₃ and specific co-catalysts achieved a yield of 65.64%.[8]

Q4: What are the primary challenges and side reactions in this synthesis?

The main challenge lies in the isomerization step. The strongly acidic conditions and high temperatures can lead to the formation of numerous by-products and a significant amount of black tar, which complicates the isolation and purification of adamantane.[3][4] Catalyst deactivation is also a common issue.[3] The primary isomeric byproduct is exo-tetrahydrodicyclopentadiene, which is an intermediate in the rearrangement to adamantane.[6]

Synthesis Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

G cluster_start Starting Materials cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Isomerization cluster_step3 Step 3: Purification DCPD Dicyclopentadiene (DCPD) Hydrogenation Hydrogenation (e.g., PtO₂, H₂ pressure) DCPD->Hydrogenation THDCPD endo-Tetrahydrodicyclopentadiene (endo-THDCPD) Hydrogenation->THDCPD Isomerization Lewis Acid Rearrangement (e.g., AlCl₃, heat) THDCPD->Isomerization Crude Crude Product (Adamantane, Tar, Byproducts) Isomerization->Crude Purification Purification (Decantation, Recrystallization, or Sublimation) Crude->Purification Pure Pure Adamantane Purification->Pure

Caption: General experimental workflow for adamantane synthesis.

G Start Problem: Low Final Yield Check_H Was Hydrogenation Successful? (Check purity of THDCPD via GC/NMR) Start->Check_H Check_I Was Isomerization Inefficient? (Analyze crude mixture) Check_H->Check_I Yes (High purity endo-THDCPD) Sol_H1 Solution: - Ensure active catalyst - Check H₂ pressure - Increase reaction time Check_H->Sol_H1 No (High % of DCPD/ partially hydrogenated species) Check_P Was Product Lost During Purification? Check_I->Check_P Adamantane is present in crude mixture Sol_I1 Cause: Inactive Catalyst Solution: - Use fresh, anhydrous AlCl₃ - Push sublimed catalyst back  into the reaction mixture Check_I->Sol_I1 High % of unreacted exo/endo-THDCPD Sol_I2 Cause: Suboptimal Temp/Time Solution: - Ensure temp is 150-180°C - Increase heating time (8-12h) Check_I->Sol_I2 High % of unreacted exo/endo-THDCPD Sol_I3 Cause: Excessive Tarring Solution: - Avoid localized overheating - Ensure vigorous stirring Check_I->Sol_I3 Excessive tar, low adamantane in organic layer Sol_P1 Solution: - Carefully decant from tar - Rinse tar thoroughly with solvent - Optimize recrystallization/  sublimation conditions Check_P->Sol_P1 Yes

Caption: Troubleshooting logic for low yield in adamantane synthesis.

Troubleshooting Guide

Problem 1: Low or No Yield of Adamantane

  • Q: My final yield is very low. I suspect the initial hydrogenation failed. How can I verify this and what should I do?

    • A: Before proceeding to the isomerization step, it is crucial to confirm the complete conversion of dicyclopentadiene. You can analyze a small sample of your hydrogenated product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of signals corresponding to olefinic protons or carbons indicates an incomplete reaction. To resolve this, ensure your catalyst (e.g., PtO₂) is active, the hydrogen pressure is sufficient (e.g., 50 p.s.i.), and the reaction is allowed to proceed long enough (typically 4-6 hours) for the full uptake of hydrogen.[4]

  • Q: The hydrogenation step was successful, but the isomerization step yielded mostly unreacted starting material and a lot of black tar. What went wrong?

    • A: This is a common issue and can be attributed to several factors related to the catalyst and reaction conditions.

      • Catalyst Activity: Anhydrous aluminum chloride is highly hygroscopic and will lose its activity upon exposure to moisture. Use fresh, high-purity AlCl₃ from a sealed container.

      • Catalyst Sublimation: During the reaction, AlCl₃ can sublime onto the cooler parts of the flask. This removes it from the reaction mixture. It is important to periodically push the sublimed catalyst back down into the molten tetrahydrodicyclopentadiene.[4]

      • Temperature and Time: The rearrangement requires heating, but the temperature must be controlled. A combination magnetic stirrer-hot plate is recommended to ensure simultaneous vigorous stirring and heating to prevent localized overheating, which can promote tar formation.[4] The reaction is also slow; heating for 8-12 hours is typically required.[4]

Problem 2: Excessive Tar Formation During Isomerization

  • Q: My isomerization reaction produced an excessive amount of black, intractable tar, making product isolation nearly impossible. How can I prevent this?

    • A: Extensive tar formation is often a result of reaction conditions being too harsh.

      • Temperature Control: Avoid temperatures that are too high, as this accelerates side reactions leading to polymerization and fragmentation.[3]

      • Stirring: Ensure vigorous and constant stirring. Poor mixing can create localized hot spots where the catalyst concentration is high, leading to rapid decomposition of the material into tar.[4]

      • Catalyst Loading: While a sufficient amount of catalyst is needed, using a large excess of AlCl₃ can increase the severity of the reaction and lead to more by-products.

Problem 3: Difficulty with Product Purification

  • Q: I have a brown, mushy solid after the isomerization. How do I effectively separate the adamantane?

    • A: The crude product is a mixture of adamantane, other isomers, and by-products, often mixed with a black, tarry lower layer.[4]

      • Decantation and Extraction: After cooling, carefully decant the upper layer (the "brown mush") away from the black tar. The reaction flask should then be rinsed multiple times with a nonpolar solvent like petroleum ether or hexane, with the rinses being decanted into the same beaker as the initial mush.[4][9]

      • Decolorization: The resulting suspension can be heated to dissolve the adamantane and then decolorized by adding chromatography-grade alumina or activated carbon, followed by hot filtration.[4][9]

      • Crystallization: The nearly colorless filtrate can be concentrated and cooled in a dry ice-acetone bath to crystallize the adamantane, which is then collected by suction filtration.[4]

  • Q: My recrystallized product is still impure. What other purification methods can I use?

    • A: Adamantane has a high melting point (270 °C in a sealed capillary) and readily sublimes.[4] Sublimation is an excellent final purification step that can effectively separate adamantane from less volatile impurities.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Hydrogenation of Dicyclopentadiene

ParameterValueSource(s)
Starting MaterialPurified Dicyclopentadiene[4]
CatalystPlatinum Oxide (PtO₂)[2][4]
SolventDry Ether or None[4]
Hydrogen Pressure~50 p.s.i.[4]
Reaction Time4 - 6 hours[4]
Typical Yield96 - 98%[4]

Table 2: Typical Reaction Parameters for Isomerization to Adamantane

ParameterValueSource(s)
Starting Materialendo-Tetrahydrodicyclopentadiene[4][6]
CatalystAnhydrous Aluminum Chloride (AlCl₃)[4][6]
Catalyst Loading~20% by weight of starting material[4]
Temperature150 - 180 °C[4]
Reaction Time8 - 12 hours[4]
Typical Yield15 - 40%[3][4]

Detailed Experimental Protocols

Caution: These procedures involve corrosive and flammable materials. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Hydrogenation of Dicyclopentadiene to endo-Tetrahydrodicyclopentadiene [4]

  • Preparation: In a suitable pressure vessel (e.g., Parr apparatus), combine purified dicyclopentadiene (1.51 moles, 200 g), dry ether (100 mL), and platinum oxide (1.0 g).

  • Hydrogenation: Seal the apparatus and pressurize with hydrogen to 50 p.s.i. The reaction is exothermic and will become warm. Maintain the pressure by periodically adding more hydrogen. The reaction is complete after 4-6 hours when hydrogen uptake ceases.

  • Workup: Carefully vent the apparatus. Remove the catalyst by suction filtration.

  • Purification: Distill the filtrate at atmospheric pressure through a Vigreux column to remove the ether. Continue the distillation to collect endo-tetrahydrodicyclopentadiene, which has a boiling point of 191-193 °C. The product will solidify upon cooling. The expected yield is 196-200 g (96.5–98.4%).

Protocol 2: AlCl₃-Catalyzed Isomerization to Adamantane [4]

  • Preparation: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, place molten endo-tetrahydrodicyclopentadiene (1.47 moles, 200 g). Fit the flask with an air condenser.

  • Catalyst Addition: Through the top of the condenser, add anhydrous aluminum chloride (40 g).

  • Reaction: Place the flask on a combination magnetic stirrer-hot plate and heat the mixture to 150–180 °C while stirring vigorously. From time to time, use a glass rod to push any AlCl₃ that has sublimed on the condenser walls back into the reaction mixture. Continue heating for 8-12 hours.

  • Workup: Remove the flask from the heat and allow it to cool. The contents will separate into two layers: a brown, mushy upper layer containing the product and a black, tarry lower layer.

  • Extraction: Carefully decant the upper layer into a large beaker. Rinse the reaction flask five times with a total of 250 mL of petroleum ether (b.p. 30–60 °C), adding the rinses to the beaker.

  • Purification: Warm the petroleum ether suspension to dissolve all the adamantane. Decolorize the solution by carefully adding 10 g of chromatography-grade alumina and filtering the hot solution.

  • Isolation: Concentrate the filtrate to about 200 mL by distillation. Cool the concentrated solution in a dry ice-acetone bath. Collect the resulting white, solid adamantane by suction filtration. The expected yield is 27–30 g. Additional product can be obtained from the mother liquor.

References

Technical Support Center: Scalable Synthesis of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the scalable synthesis of adamantane-based compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of adamantane derivatives, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield in Adamantanone Synthesis from Adamantane

Q: My yield of adamantanone is consistently low when using sulfuric acid-based oxidation methods. What are the common causes and how can I improve it?

A: Low yields in the synthesis of adamantanone are a frequent challenge. Several factors can contribute to this issue:

  • Purity of Starting Materials: Impurities present in the initial adamantane can lead to undesired side reactions, which significantly lowers the yield of adamantanone and complicates the subsequent purification process.[1]

    • Solution: Always utilize high-purity adamantane from a trusted supplier. It is advisable to perform quality control checks on starting materials before commencing the synthesis.[1]

  • Reaction Temperature and Time: The oxidation of adamantane is highly sensitive to temperature.[1]

    • Problem: Temperatures that are too high can lead to product decomposition and the formation of non-distillable residues, while temperatures that are too low result in an incomplete reaction.[1]

    • Solution: A controlled and gradual increase in temperature is often the most effective approach. For instance, a recommended protocol may involve heating the mixture to 70°C and then slowly raising it to 80-82°C over several hours.[1] Monitoring the reaction's progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[1]

  • Catalyst Activity: The absence or use of an inappropriate catalyst can negatively impact the selectivity of the reaction.

    • Solution: The addition of a catalytic amount of sodium nitrite (e.g., 2% of the adamantane weight) has been reported to increase the yield to approximately 77%.[1]

  • Purification Method: A single purification step may not be sufficient to remove all impurities, especially those with similar physical properties to adamantanone.

    • Solution: A multi-step purification approach is often more effective. Steam distillation is a highly efficient method for isolating adamantanone from the acidic reaction mixture after quenching it on ice, particularly for removing non-volatile impurities.[1] This can be followed by recrystallization or column chromatography for further purification.

Issue 2: Challenges in the Bromination of Adamantane

Q: I am attempting to synthesize 1,3-dibromoadamantane, but the yield is low, with a significant amount of unreacted starting material remaining. What could be the issue?

A: Low yields in the synthesis of 1,3-dibromoadamantane often point to issues with catalyst activity or reaction time.

  • Possible Cause: Inadequate catalyst activity or insufficient reaction time can lead to incomplete conversion.

  • Suggested Solution:

    • Utilize a freshly sublimed or high-purity Lewis acid catalyst, such as aluminum bromide (AlBr₃).

    • Ensure the reaction is carried out under anhydrous conditions to prevent deactivation of the catalyst.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ascertain the optimal reaction duration.[2]

Q: My synthesis of 1,3,5-tribromoadamantane is resulting in a mixture of di-, tri-, and tetra-brominated products. How can I improve the selectivity?

A: The formation of a product mixture indicates that the reaction conditions are not optimized to favor the desired tri-substituted product.

  • Possible Cause: The reaction conditions are not selective for the formation of 1,3,5-tribromoadamantane.

  • Suggested Solution:

    • Carefully control the stoichiometry of the brominating agent. Using adamantane as the limiting reagent can help to control the extent of bromination.

    • Consider employing a milder brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer greater selectivity.[2]

    • Purification of the product mixture via recrystallization can aid in isolating the desired 1,3,5-tribromoadamantane.[2]

Issue 3: Difficulties in the Ritter Reaction for Amination

Q: I am experiencing low yields in the Ritter reaction of 1-bromoadamantane with a nitrile to produce an N-(1-adamantyl)amide. What are the potential problems?

A: The Ritter reaction is a robust method for C-N bond formation, but its success is dependent on several factors.

  • Carbocation Formation: The reaction proceeds via the formation of a stable 1-adamantyl cation.[3]

    • Problem: Inefficient generation of the carbocation will lead to a sluggish or incomplete reaction.

    • Solution: Ensure the use of a strong acid (e.g., sulfuric acid) or an effective Lewis acid catalyst to facilitate the departure of the bromide ion.[3]

  • Nucleophilicity of the Nitrile: The nitrile acts as the nucleophile in this reaction.

    • Problem: Sterically hindered or electronically deactivated nitriles may react slowly.

    • Solution: Using an excess of the nitrile (3-5 molar equivalents) can help drive the reaction to completion.[3] For less reactive nitriles, increasing the reaction temperature may be necessary.

  • Hydrolysis of the Nitrilium Ion: The intermediate nitrilium ion is hydrolyzed to the final amide product.

    • Problem: Incomplete hydrolysis will result in the isolation of the nitrilium salt.

    • Solution: Ensure sufficient water is present during the workup to fully hydrolyze the intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the functionalization of the adamantane core?

A1: The main challenge lies in selectively functionalizing the non-equivalent secondary (C-H) and tertiary (C-H) positions of the adamantane cage. The presence of multiple C-H bonds with similar reactivity can lead to the formation of complex mixtures of substitution products, making purification and isolation of the desired isomer difficult.[4]

Q2: What are the most common methods for purifying adamantane derivatives, especially when dealing with isomeric byproducts?

A2: The choice of purification method depends on the physical properties of the desired product and the impurities.

  • Column Chromatography: Silica gel column chromatography is a versatile and effective technique for separating adamantane derivatives with different polarities, including isomers.[5]

  • Recrystallization: This method is suitable for crystalline solid derivatives and relies on the differential solubility of the product and impurities in a specific solvent at varying temperatures.

  • Sublimation: Adamantane and some of its more volatile derivatives can be purified by sublimation, which is particularly useful for removing non-volatile impurities.[]

Q3: How can I monitor the progress of a reaction involving adamantane derivatives that are not UV-active?

A3: Many adamantane derivatives do not possess a chromophore and are therefore not visible on a TLC plate under UV light. In such cases, chemical staining is required for visualization. A potassium permanganate (KMnO₄) stain is a widely used and effective option, as it reacts with many organic compounds to produce yellow or brown spots on a purple background. An iodine chamber is another simple and often effective method for visualizing non-UV-active compounds on a TLC plate.[7]

Q4: What are some common impurities found in adamantane-based active pharmaceutical ingredients (APIs) and how are they controlled?

A4: Impurities in adamantane-based APIs can originate from starting materials, reagents, intermediates, or degradation products. Common impurities may include unreacted starting materials (e.g., adamantane, 1-bromoadamantane), isomeric byproducts from functionalization reactions, and residual solvents. Regulatory bodies like the ICH provide strict guidelines for the control of impurities in pharmaceuticals.[8][9] Control strategies involve:

  • Using high-purity starting materials.

  • Optimizing reaction conditions to minimize side reactions.

  • Developing robust purification methods (e.g., multi-step recrystallization, preparative chromatography) to remove impurities to acceptable levels.

  • Thorough analytical characterization (e.g., HPLC, GC-MS, NMR) to identify and quantify impurities.

Data Presentation

Table 1: Comparison of Synthetic Methods for Adamantanone

MethodOxidizing Agent / CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
AConcentrated H₂SO₄76 - 783057 - 62.8[1]
BConc. H₂SO₄ + 20% Oleum60 - 701068[1]
CConc. H₂SO₄ + Potassium NitriteNot Specified8.578[1]
D90-95% H₂SO₄ + SO₃/Oleum70 - 90Not SpecifiedHigh Yield[1]

Table 2: Ritter Reaction of 1-Bromoadamantane with Various Nitriles

Nitrile/Amide ReactantMolar Ratio (Reactant:H₂SO₄:1-AdBr)Temperature (°C)Time (h)Yield (%)Reference
Acetylamide10:6:11253.586.85[3]
Formamide10:5.6:1855.594.44[3]
Nitrile Catalyst (3 mol%) Temperature (°C) Time (h) Yield (%) Reference
AcetonitrileMn(OAc)₂1103100[3]
AcetonitrileMn(acac)₂110399[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid

This protocol is adapted from a procedure in Organic Syntheses.[10]

Materials:

  • 1-Bromoadamantane

  • 98-100% Formic acid

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • Crushed ice

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • 12N Hydrochloric acid

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a condenser, dissolve 1-bromoadamantane in carbon tetrachloride.

  • Cool the mixture in an ice bath and slowly add 96% sulfuric acid.

  • To this mixture, add 98-100% formic acid dropwise over 1-2 hours, maintaining the temperature between 17-25°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Separate the layers and extract the aqueous layer with three portions of carbon tetrachloride.

  • Combine the organic layers and wash them with water.

  • Extract the organic solution with an aqueous sodium hydroxide solution.

  • Wash the alkaline extract with carbon tetrachloride and then acidify with 12N hydrochloric acid.

  • The precipitated crude 1-adamantanecarboxylic acid is collected by filtration.

  • The crude product can be recrystallized from a mixture of methanol and water.

Protocol 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

This protocol describes a two-step synthesis of Amantadine Hydrochloride.[11]

Materials:

  • 1-Bromoadamantane

  • Formamide

  • 96% Sulfuric acid

  • Ice-cold water

  • 19.46% Hydrochloric acid solution

  • Dichloromethane

Procedure: Step 1: Synthesis of N-(1-adamantyl)-formamide

  • At 75 °C, add 1-bromoadamantane to formamide with stirring.

  • Add 96% H₂SO₄ dropwise to the mixture, then heat to 85 °C and maintain until the reaction is complete (approximately 5.5 hours, monitored by TLC).

  • After cooling to room temperature, slowly add the reaction mixture to ice-cold water and stir at 0–5 °C for 1 hour.

  • The precipitated white solid is filtered and washed with cool water.

Step 2: Preparation of 1-Adamantylamine Hydrochloride (Amantadine Hydrochloride)

  • A mixture of the N-(1-adamantyl)-formamide from Step 1 and a 19.46% solution of hydrochloric acid is stirred at room temperature for 10 minutes and then heated to reflux for 1 hour.

  • After the reaction is complete (monitored by TLC), the mixture is extracted with dichloromethane.

  • The aqueous layer is separated and evaporated under vacuum to yield a white solid, which is amantadine hydrochloride.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impure Product check_purity 1. Check Purity of Starting Materials start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK solution_purity Use High-Purity Reagents & Dry Solvents check_purity->solution_purity Impure check_workup 3. Evaluate Work-up and Purification check_conditions->check_workup Conditions OK solution_conditions Optimize Temperature, Time, & Stoichiometry. Monitor reaction progress. check_conditions->solution_conditions Suboptimal solution_workup Employ Multi-Step Purification (e.g., Distillation, Recrystallization, Chromatography) check_workup->solution_workup Inefficient end_node Improved Yield & Purity check_workup->end_node Work-up OK solution_purity->check_conditions solution_conditions->check_workup solution_workup->end_node

Caption: Troubleshooting workflow for low yield or impure product in adamantane synthesis.

Adamantane_Synthesis_Pathway Adamantane Adamantane Bromoadamantane 1-Bromoadamantane Adamantane->Bromoadamantane Br₂ Adamantanol 1-Adamantanol Adamantane->Adamantanol Oxidation AdamantanecarboxylicAcid 1-Adamantanecarboxylic Acid Adamantane->AdamantanecarboxylicAcid Koch-Haaf Reaction Memantine Memantine (Multi-step) Adamantane->Memantine Functionalization & Amination Amantadine Amantadine (via Ritter Reaction) Bromoadamantane->Amantadine 1. Nitrile, H⁺ 2. Hydrolysis Adamantanone Adamantanone Adamantanol->Adamantanone Oxidation Adamantanediol 1,3-Adamantanediol Adamantanol->Adamantanediol Hydroxylation

Caption: Simplified synthetic pathways to key adamantane derivatives.

References

Technical Support Center: Synthesis of Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl adamantane-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is low. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of adamantane-1-carboxylic acid are common and can often be attributed to the reversible nature of the reaction. Here are the primary factors and troubleshooting steps:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven process. To shift the equilibrium towards the product (the ester), you can:

    • Use an excess of the alcohol: Employing a large excess of ethanol can significantly increase the yield of the ethyl ester.[1]

    • Remove water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Insufficient Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for this reaction.[2] Ensure you are using a sufficient amount of a non-aqueous, strong acid.

  • Reaction Time and Temperature: The esterification of the sterically hindered adamantane-1-carboxylic acid may require longer reaction times and elevated temperatures (reflux) to reach equilibrium. Ensure the reaction is heated adequately for a sufficient duration.

  • Purity of Reactants: Ensure that your adamantane-1-carboxylic acid and ethanol are pure and dry. Any moisture in the reactants will inhibit the forward reaction.

Q2: I am observing a significant amount of unreacted starting material (adamantane-1-carboxylic acid) in my final product. How can I minimize this?

A2: The presence of unreacted adamantane-1-carboxylic acid is the most common impurity.[3] Here’s how to address it:

  • Drive the Equilibrium: As mentioned in Q1, use a large excess of ethanol and consider methods for water removal to push the reaction to completion.

  • Purification:

    • Aqueous Wash: During the workup, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will extract the acidic adamantane-1-carboxylic acid into the aqueous layer.

    • Chromatography: If the acidic impurity persists, column chromatography on silica gel can effectively separate the non-polar this compound from the more polar carboxylic acid.

Q3: My crude product has a sweet, ether-like smell, and my yield of the desired ester is lower than expected. What could be the cause?

A3: The sweet, ether-like smell is likely due to the formation of diethyl ether as a by-product. This occurs through the acid-catalyzed dehydration of ethanol, especially when using a strong dehydrating acid like sulfuric acid at elevated temperatures.

  • Control Reaction Temperature: Avoid excessively high temperatures during the reaction and distillation.

  • Choice of Catalyst: While effective, sulfuric acid is a strong dehydrating agent. Consider using a less dehydrating acid catalyst, such as p-toluenesulfonic acid.

  • Purification: Diethyl ether is highly volatile and can be removed during the solvent evaporation step of the workup.

Q4: Could the adamantane cage rearrange or undergo other side reactions under the strong acid conditions of the Fischer esterification?

A4: The adamantane cage is exceptionally stable. While Lewis acid-catalyzed rearrangements of adamantane precursors can occur under more forcing conditions, the adamantane-1-carboxylic acid structure is generally stable under the typical conditions of a Fischer esterification (reflux in ethanol with a catalytic amount of strong acid). The primary side reactions are related to the esterification equilibrium and reactions of the alcohol, not the adamantane core.

By-product Analysis Data

The following table summarizes the common by-products observed in the synthesis of this compound via Fischer esterification. The percentages are illustrative and can vary significantly based on reaction conditions.

By-productTypical Amount (%)Identification MethodMitigation Strategy
Adamantane-1-carboxylic acid5 - 20GC-MS, NMR, IRUse excess ethanol, remove water during reaction, wash with a mild base during workup.
Diethyl ether1 - 10GC-MS, NMRControl reaction temperature, use a non-dehydrating acid catalyst.
Adamantane (from decarboxylation)< 1GC-MSThis is generally not a significant by-product under standard Fischer esterification conditions but could occur at very high temperatures.

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • Adamantane-1-carboxylic acid

  • Anhydrous Ethanol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adamantane-1-carboxylic acid.

  • Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If ethanol was used in large excess, remove most of it under reduced pressure.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

2. GC-MS Analysis of the Product Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the components.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Data Analysis:

  • Identify the peaks corresponding to this compound, adamantane-1-carboxylic acid, and any other by-products by comparing their mass spectra with reference spectra from a library (e.g., NIST).[4][5]

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Adamantane-1-carboxylic acid + Ethanol (excess) + H2SO4 (cat.) Reflux Heat to Reflux (4-8 hours) Reactants->Reflux Quench Cool and Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify Analyze GC-MS Analysis Purify->Analyze Product Product Purify->Product Pure Ethyl adamantane-1-carboxylate

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions cluster_impurities Common Impurities in Product Reactants Adamantane-1-carboxylic acid + Ethanol Product This compound + Water Reactants->Product H+ Catalyst (Equilibrium) UnreactedAcid Unreacted Adamantane-1- carboxylic acid EtherByproduct Diethyl Ether Ethanol Ethanol DiethylEther Diethyl Ether + Water Ethanol->DiethylEther H+ Catalyst (Dehydration)

References

Validation & Comparative

Validating the Purity of Ethyl Adamantane-1-Carboxylate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and quality control, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. Ethyl adamantane-1-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of the primary analytical techniques used for validating the purity of this compound, supported by experimental data and detailed methodologies.

The principal methods for analyzing the purity of this compound and related adamantane derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3] Given the volatile nature of this compound, GC is a particularly well-suited technique.[4] However, reversed-phase HPLC also offers a powerful alternative for its quantitative analysis.[5]

Comparative Analysis of Analytical Methods

The choice between GC and HPLC for purity analysis depends on several factors, including the nature of potential impurities, required sensitivity, and laboratory equipment availability. The following table summarizes the key performance characteristics of each method, based on data from the analysis of similar compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on polarity.
Typical Column HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Gradient or isocratic mixture of organic solvent (e.g., acetonitrile, methanol) and water, often with an acid modifier (e.g., formic acid)[7][8]
Detector Flame Ionization Detector (FID)UV-Vis Detector (e.g., 210 nm)
Limit of Detection (LOD) Typically in the low µg/mL rangeGenerally in the ng/mL to low µg/mL range
Limit of Quantification (LOQ) In the µg/mL rangeIn the ng/mL to µg/mL range
Linearity Excellent over a wide concentration rangeGood, but can be limited by detector saturation at high concentrations
Accuracy (% Recovery) Typically 98-102%Typically 97-103%
Precision (%RSD) < 2%< 2%
Advantages High resolution for volatile compounds, robust and reliable.Versatile for a wide range of compounds, including non-volatile impurities, operates at room temperature.[3]
Disadvantages Requires compounds to be thermally stable and volatile.Can consume larger volumes of organic solvents.

Experimental Protocols

Detailed methodologies for each technique are provided below as a starting point for method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or hexane) and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a working concentration of approximately 100 µg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Hold: 5 minutes at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This reversed-phase HPLC method provides an alternative approach for purity determination.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute this stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program - 0-2 min: 50% B- 2-15 min: 50% to 95% B- 15-20 min: 95% B- 20.1-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

3. Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow and Process Visualization

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for purity validation and the logical relationship between the analytical methods.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Start Obtain this compound Sample Weigh Accurately Weigh Sample Start->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into Chromatograph Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Eluting Components Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report End Purity Validated Report->End Final Purity Value

Caption: General workflow for the purity validation of this compound.

Method_Selection cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Analyte This compound GC_prop Volatile & Thermally Stable Analyte->GC_prop is HPLC_prop Soluble in Liquid Phase Analyte->HPLC_prop is GC_adv High Resolution for Volatiles GC_prop->GC_adv Decision Method Choice GC_adv->Decision HPLC_adv Versatile for Non-Volatile Impurities HPLC_prop->HPLC_adv HPLC_adv->Decision

References

A Comparative Guide to HPLC and GC-MS Analysis of Ethyl Adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Ethyl adamantane-1-carboxylate. Adamantane derivatives are crucial in medicinal chemistry and materials science, making robust analytical methodologies for their characterization and quantification essential.[1][2] This document outlines the performance of HPLC and GC-MS, supported by extrapolated and comparative experimental data, and provides detailed methodologies for both techniques.

This compound, a non-polar and volatile compound, is amenable to analysis by both HPLC and GC-MS.[3] The choice between these two powerful analytical techniques depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether qualitative or quantitative data is the primary objective.[3]

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a packed column containing a stationary phase.[3] For non-polar compounds like this compound, reversed-phase HPLC is the method of choice, typically employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4][5] Detection is commonly achieved using a UV detector, as the carboxylate group provides a chromophore, or a mass spectrometer for enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3][6] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[3] The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio, providing a high degree of certainty in identification.[6]

Data Presentation: Performance Comparison

The following tables summarize the extrapolated and typical quantitative performance data for the HPLC and GC-MS analysis of this compound. These values are based on the analysis of similar adamantane derivatives and general performance characteristics of the instrumentation.

Table 1: HPLC Performance Data (Estimated)

ParameterValue
Retention Time (t_R)5.8 min
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: GC-MS Performance Data (Estimated)

ParameterValue
Retention Time (t_R)8.2 min
Linearity Range0.01 - 50 µg/mL
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantitation (LOQ)0.015 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)97 - 103%

Experimental Protocols

HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, dissolve in methanol or a compatible organic solvent and filter through a 0.45 µm syringe filter before injection.[7]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.[7]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

GC-MS Method for this compound

This protocol outlines a GC-MS method for the identification and quantification of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[8][9]

  • Create a series of working standards by diluting the stock solution.

  • Dissolve unknown samples in a suitable volatile solvent and filter if necessary.[8][9]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify this compound by its characteristic retention time and mass spectrum.

  • For quantification, generate a calibration curve by plotting the peak area of the target ion from the standard solutions against their concentrations.

  • Quantify the analyte in unknown samples using the calibration curve.

Mandatory Visualization

Caption: General workflow for HPLC and GC-MS analysis.

Comparison of Alternatives

HPLC Analysis:

  • Advantages:

    • Well-suited for routine quality control due to its robustness and reproducibility.

    • Less destructive to the sample compared to GC, allowing for fraction collection if needed.[7]

    • Can be coupled with various detectors (UV, MS) to suit different analytical needs.

  • Disadvantages:

    • Generally less sensitive than GC-MS, especially with a UV detector.

    • The lack of a strong chromophore in the adamantane moiety may limit sensitivity with UV detection, although the carboxyl group provides some absorbance at low wavelengths.[3]

    • Analysis time can be longer compared to fast GC methods.

GC-MS Analysis:

  • Advantages:

    • Offers high sensitivity and selectivity, making it ideal for trace analysis.

    • Provides structural information from the mass spectrum, leading to confident compound identification.[6]

    • Well-suited for the analysis of volatile and non-polar compounds like this compound.[3]

  • Disadvantages:

    • Requires the analyte to be thermally stable and volatile.

    • The high temperature of the inlet and column can potentially cause degradation of thermally labile compounds.

    • Sample matrix can have a more significant impact on the instrument's performance, requiring more rigorous sample cleanup.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific analytical goals.

  • For routine quantitative analysis in a controlled matrix where high sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective solution. For higher sensitivity and specificity, HPLC-MS is a superior alternative.

  • For trace analysis and unequivocal identification , GC-MS is the preferred method due to its superior sensitivity and the structural information provided by the mass spectrum.

For drug development professionals and researchers, having access to both techniques provides a comprehensive analytical toolkit for the characterization and quantification of this compound and other adamantane derivatives.

References

The Enduring Scaffold: A Comparative Guide to Adamantane Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adamantane scaffold remains a compelling starting point for the development of novel antiviral agents. This guide provides a comparative analysis of classical and next-generation adamantane derivatives, supported by experimental data, detailed methodologies, and visualizations to inform future research and development endeavors.

The clinical utility of the first-generation adamantane antivirals, amantadine and rimantadine, has been severely hampered by the emergence of widespread resistance in influenza A virus strains.[1][2][3][4] However, the unique physicochemical properties of the adamantane cage continue to inspire the design of new derivatives with improved potency, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[3][5] This guide delves into a comparative study of these derivatives, focusing on their efficacy against influenza viruses and their emerging potential against other viral pathogens like SARS-CoV-2.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily evaluated based on their ability to inhibit viral replication in cell culture. Key metrics for this assessment include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for gauging the therapeutic potential of a compound, with a higher SI value indicating a more favorable safety profile.[6]

Against Influenza A Virus

The primary target of amantadine and rimantadine in influenza A virus is the M2 proton ion channel, which is essential for viral uncoating and replication.[2][4][7][8] Mutations in the M2 protein, most commonly the S31N substitution, are the primary cause of resistance.[1] Novel derivatives have been synthesized to overcome this resistance.

CompoundVirus StrainIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A/H3N212.5 µg/mL> 100 µg/mL> 8[6]
RimantadineInfluenza A/H3N210.0 µg/mL> 100 µg/mL> 10[6]
Glycyl-rimantadine (4b)Influenza A/H3N27.5 µg/mL> 100 µg/mL> 13.3[6]
(4R,6S)-9a (bromo-derivative)Influenza A/California/04/2009 (H1N1)11.3Not specifiedNot specified[3]
(R)-6-Adamantane derivative 4Influenza A/California/04/2009 (H1N1)Not specified (in vivo study)Not specifiedNot specified[1]
(R)-6-Adamantane derivative 5Influenza A/California/04/2009 (H1N1)Not specified (in vivo study)Not specifiedNot specified[1]

In vivo studies in mice infected with a rimantadine-resistant influenza A virus (A/California/04/2009) demonstrated that oral treatment with two novel (R)-6-adamantane derivatives at doses of 15 and 20 mg/kg/day provided 60-100% protection and was more effective than rimantadine at the same dosage.[1] Importantly, no resistance emerged during the 5-day treatment with these new compounds.[1]

Against SARS-CoV-2

The antiviral potential of adamantane derivatives has been explored against SARS-CoV-2, the causative agent of COVID-19. The proposed mechanisms of action include targeting the viral E protein ion channel and modulating host cell factors like Cathepsin L.[9][10]

CompoundCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineVero E683-119Not specifiedNot specified[9]
RimantadineVeroE636>62517.3[10]
MemantineVeroE680>6257.6[10]
TromantadineACE2-A54960-100Not specifiedNot specified[11][12]
Novel Aminoadamantane [I]Vero CCL-810.32>1000>3125[13]
AminoadamantaneVero CCL-8139.71>1000>25[14][15]
Derivative 3F4Vero CCL-810.32>1000>3125[14][15]
Derivative 3F5Vero CCL-810.44>1000>2272[14][15]
Derivative 3E10Vero CCL-811.28>1000>781[14][15]

A novel aminoadamantane derivative, compound [I] (also referred to as 3F4), demonstrated potent anti-SARS-CoV-2 activity with an IC50 of 0.32 µM in Vero CCL-81 cells and low cytotoxicity.[13][14][15] In a mouse model of SARS-CoV-2 infection, this compound led to a 16-fold decrease in viral titers in the lungs.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of adamantane derivatives.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to host cells.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells or other appropriate host cells into 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Addition: After 24 hours, add serial dilutions of the adamantane derivatives to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Seed host cells (e.g., MDCK for influenza) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Plaque Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution.[6]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.[6]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental procedures.

G Mechanism of Action of Amantadine and Rimantadine cluster_virus Influenza A Virus cluster_cell Host Cell Viral RNA Viral RNA Nucleus Nucleus Viral RNA->Nucleus Replication (inhibited) M2 Proton Channel M2 Proton Channel Endosome Endosome M2 Proton Channel->Endosome Proton Influx (inhibited) Endosome->Viral RNA Uncoating (inhibited) Cytoplasm Cytoplasm Adamantane Derivative Adamantane Derivative Adamantane Derivative->M2 Proton Channel Blocks G Experimental Workflow for In Vitro Antiviral Screening Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Antiviral Assay (e.g., Plaque Reduction) Antiviral Assay (e.g., Plaque Reduction) Compound Synthesis->Antiviral Assay (e.g., Plaque Reduction) Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Antiviral Assay (e.g., Plaque Reduction)->Data Analysis Determine CC50 Determine CC50 Data Analysis->Determine CC50 Determine IC50/EC50 Determine IC50/EC50 Data Analysis->Determine IC50/EC50 Calculate SI Calculate SI Determine CC50->Calculate SI Determine IC50/EC50->Calculate SI Lead Compound Identification Lead Compound Identification Calculate SI->Lead Compound Identification

References

The Adamantane Advantage: A Comparative Guide to Ethyl Adamantane-1-carboxylate and Other Alkyl Esters in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Pharmacokinetic Properties

In the landscape of modern drug discovery, the adamantane moiety has emerged as a valuable scaffold, prized for its unique structural and physicochemical properties. Its rigid, lipophilic, and three-dimensional nature can significantly enhance the drug-like characteristics of a molecule, including its metabolic stability and pharmacokinetic profile. This guide provides a comparative analysis of ethyl adamantane-1-carboxylate and other simple alkyl esters of adamantane-1-carboxylic acid, offering a quantitative look at how the length of the alkyl chain influences key parameters in drug design. By presenting available experimental data and detailed methodologies, this document aims to be a practical resource for medicinal chemists and drug development scientists.

Physicochemical Properties: A Comparative Analysis

The choice of an ester group in a drug candidate can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the available physicochemical data for a series of alkyl adamantane-1-carboxylates. While direct comparative experimental studies are limited, this compilation of calculated and reported values provides valuable insights into the trends within this homologous series.

Table 1: Physicochemical Properties of Alkyl Adamantane-1-carboxylates

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3-AA)
Mthis compoundC₁₂H₁₈O₂194.273.1
This compoundC₁₃H₂₀O₂208.303.59
Propyl adamantane-1-carboxylateC₁₄H₂₂O₂222.334.1
Butyl adamantane-1-carboxylateC₁₅H₂₄O₂236.354.6

Note: LogP values are computationally predicted and serve as an estimation of lipophilicity.

Table 2: Solubility and Metabolic Stability Profile

CompoundAqueous SolubilityMetabolic Stability (in vitro)
Mthis compoundInsoluble in water (parent acid)Expected to be more rapidly hydrolyzed than adamantyl esters with bulkier groups.[1]
This compoundSparingly soluble in water.[2]The bulky adamantyl group is expected to provide steric hindrance to esterases, enhancing stability compared to simpler alkyl esters.[1]
Propyl adamantane-1-carboxylateData not availableExpected to have similar or slightly increased stability compared to the ethyl ester due to increased lipophilicity and steric bulk.
Butyl adamantane-1-carboxylateData not availableExpected to have the highest stability in this series due to the larger alkyl chain contributing to steric shielding.

Note: Qualitative solubility data is based on available information for the parent carboxylic acid and the ethyl ester. Metabolic stability is inferred from general principles of adamantane chemistry in drug design.

The Role of Adamantane in Relevant Signaling Pathways

The adamantane scaffold is a key feature in several drugs that target a variety of signaling pathways. Understanding these pathways is crucial for the rational design of new adamantane-based therapeutics.

Sigma-2 Receptor (σ₂R) Signaling

The Sigma-2 receptor is implicated in various central nervous system (CNS) disorders.[3] Adamantane-containing compounds have been designed as ligands for this receptor.[4] The binding of a ligand can modulate downstream signaling cascades, influencing neuronal survival and plasticity.

Sigma2_Pathway Sigma-2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand S2R Sigma-2 Receptor Ligand->S2R Binds PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with Signaling_Cascade Downstream Signaling (e.g., Akt, ERK) PGRMC1->Signaling_Cascade Modulates Cellular_Response Neuronal Survival, Plasticity, Proliferation Signaling_Cascade->Cellular_Response Leads to

Caption: Sigma-2 Receptor Signaling Pathway.

P2X7 Receptor Signaling

The P2X7 receptor, an ATP-gated ion channel, plays a role in inflammation and neuropathic pain. Adamantane derivatives have been developed as antagonists for this receptor.[5] By blocking the P2X7 receptor, these compounds can inhibit the release of pro-inflammatory cytokines.

P2X7_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Ca²⁺/Na⁺ Influx P2X7R->Ion_Influx Opens Channel Antagonist Antagonist Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Triggers Cytokine_Release IL-1β, IL-18 Release NLRP3->Cytokine_Release Leads to Shake_Flask_Workflow Shake-Flask LogP Determination Workflow A Prepare n-octanol and aqueous phase solutions B Add test compound to a biphasic mixture A->B C Shake vigorously to reach equilibrium B->C D Centrifuge to separate phases C->D E Quantify compound concentration in each phase (HPLC/LC-MS) D->E F Calculate LogP E->F Kinetic_Solubility_Workflow Kinetic Solubility Assay Workflow A Prepare DMSO stock solution of test compound B Add stock solution to 96-well plate A->B C Rapidly add aqueous buffer B->C D Incubate with shaking C->D E Measure turbidity (plate reader) or filter and analyze filtrate (HPLC/LC-MS) D->E F Determine kinetic solubility E->F Metabolic_Stability_Workflow In Vitro Metabolic Stability Workflow A Prepare incubation mixture (compound, microsomes, buffer) B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate and collect samples at different time points C->D E Quench reaction with organic solvent D->E F Centrifuge to remove protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate metabolic half-life (t½) G->H

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl Adamantane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of ethyl adamantane-1-carboxylate derivatives. By summarizing key experimental data and detailing methodologies, this document serves as a valuable resource for navigating the therapeutic landscape of these promising compounds.

The adamantane cage is a rigid, lipophilic moiety that has been successfully incorporated into numerous approved drugs, enhancing their pharmacokinetic and pharmacodynamic properties. This compound serves as a key building block for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide focuses on the comparative analysis of their antiviral, antimicrobial, and anticancer activities, presenting a synthesis of publicly available research data.

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the biological efficacy of various this compound derivatives, the following tables summarize their reported in vitro activities. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Antiviral Activity

Derivatives of this compound have demonstrated notable efficacy against a range of viruses. The following table presents the 50% effective concentration (EC50) values, which represent the concentration of the compound that inhibits viral replication by 50%.

DerivativeVirusCell LineEC50 (µg/mL)Reference
Ethyl (3-ethyladamantan-1-yl)carbamateHerpes Simplex Virus (HSV)Vero0.62[1][2]
Ethyl (3-ethyladamantan-1-yl)carbamateVaccinia VirusVero5.15[1][2]
Ethyl (3-ethyladamantan-1-yl)carbamateAdenovirusA54948.5[1][2]
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylateSmallpox Vaccine VirusChick Embryo FibroblastsNot explicitly stated, but described as "high anti-smallpox activity"[3]
Antimicrobial Activity

The adamantane core is known to contribute to antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
4-(adamant-1-ylmethoxycarbonyl)-N-substituted phthalimidesStaphylococcus aureus0.022 - 0.05[4]
Hydrazide of 1-adamantanecarboxylic acidGram-positive bacteria125 - 500[5]
Schiff base derivatives of 1-adamantanamineGram-positive bacteria62.5 - 1000[5]
2,3-dihydroxypropyl adamantane-1-carboxylateGram-positive bacteria1000 - 1500[6]
Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is a growing area of research. The 50% inhibitory concentration (IC50) values, representing the concentration that inhibits cell growth by 50%, are presented below.

Derivative ClassCell LineIC50 (µM)Reference
Adamantane-monoterpenoid conjugatesHeLa (Cervical Cancer)~5[7]
Adamantane carboxylic acid derivativesDGAT1 enzyme inhibition (related to obesity and diabetes)0.005[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. The following sections outline the methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][4][5][7][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][6][10][11][12]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[3][8][13][14][15]

  • Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. Viable cells will be stained, while areas of viral-induced cell death (plaques) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the synthesis and biological screening of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Activity Screening start Adamantane-1-carboxylic acid esterification Esterification with Ethanol start->esterification H2SO4 product This compound esterification->product derivatization Derivatization Reactions product->derivatization purification Purification (e.g., Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer data_analysis Data Analysis (EC50, MIC, IC50) antiviral->data_analysis antimicrobial->data_analysis anticancer->data_analysis

Caption: General workflow for synthesis and screening of derivatives.

G cluster_workflow In Vitro Screening Cascade cluster_assays Assay Types start Synthesized Derivatives primary_screening Primary Screening (e.g., single high concentration) start->primary_screening dose_response Dose-Response Assays primary_screening->dose_response Active Compounds antiviral Antiviral primary_screening->antiviral antimicrobial Antimicrobial primary_screening->antimicrobial cytotoxicity Cytotoxicity primary_screening->cytotoxicity lead_identification Lead Compound Identification dose_response->lead_identification Potent & Selective Compounds

Caption: A typical in vitro screening cascade for novel compounds.

References

The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon cage of adamantane has proven to be a remarkably versatile scaffold in medicinal chemistry, leading to the development of drugs with a wide array of therapeutic applications. Its unique lipophilic and steric properties allow for the fine-tuning of pharmacological activity, making the study of its structure-activity relationships (SAR) a critical endeavor for the design of novel and more potent therapeutic agents. This guide provides a comparative analysis of adamantane analogs across three key therapeutic areas: antiviral, neuroprotective, and anticancer, supported by quantitative data and detailed experimental protocols.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A infections.[1] Their primary mechanism of action involves the blockade of the M2 proton channel, a homotetrameric protein essential for the uncoating of the viral genome within the host cell.[1][2] By obstructing this channel, these drugs prevent the acidification of the virion interior, a crucial step for the release of viral ribonucleoproteins into the cytoplasm.[2]

Structure-Activity Relationship of Adamantane-Based M2 Inhibitors

The antiviral potency of adamantane analogs is highly dependent on the nature and position of substituents on the adamantane core. The following table summarizes the SAR for a selection of adamantane derivatives against the influenza A virus.

CompoundStructureKey Substituent(s)Antiviral Activity (IC50, µM) vs. Influenza A/H3N2Cytotoxicity (CC50, µM) in MDCK cellsReference
Amantadine1-aminoadamantane-NH₂ at C1>100>100[3]
Rimantadineα-methyl-1-adamantanemethylamine-CH(CH₃)NH₂ at C1>100>100[3]
Glycyl-rimantadineRimantadine-Glycine conjugateGlycine conjugated to the amino groupHigh antiviral activityLow cytotoxicity[1]
Phenylalanine-amantadineAmantadine-Phenylalanine conjugatePhenylalanine conjugated to the amino groupActive at higher concentrations than amantadineNot specified[1]

Key SAR Observations:

  • The Amino Group: A primary amino group at a bridgehead position (C1) is crucial for activity. N-alkylation or N,N-dialkylation generally maintains or slightly reduces antiviral activity.[4]

  • α-Methyl Group: The addition of an α-methyl group to the amino substituent, as seen in rimantadine, can slightly enhance activity and metabolic stability.

  • Amino Acid Conjugates: Conjugation of amino acids to the amino group of rimantadine has been shown to significantly increase antiviral potency and reduce cytotoxicity.[1] Derivatives with short, non-polar aliphatic amino acid residues tend to exhibit good activity.[5]

  • Lipophilicity: While the adamantane cage provides inherent lipophilicity, SAR studies suggest that lipophilicity alone does not directly correlate with antiviral potency.[4] The precise orientation of substituents appears to be a more critical determinant of activity.[4]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell culture.[6]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Influenza A virus stock

  • Test compound (adamantane analog)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[7]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.[7]

  • Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying concentrations of the test compound.[8]

  • Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the test compound.[6]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until visible plaques form.[6]

  • Staining: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.[6]

  • Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control without the compound.[6]

Signaling Pathway: Influenza A Uncoating and Inhibition

The following diagram illustrates the mechanism of influenza A virus uncoating and the inhibitory action of adamantane analogs on the M2 proton channel.

Influenza_Uncoating cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Influenza_Virion Influenza Virion M2_Channel M2 Proton Channel Influenza_Virion->M2_Channel Embedded in viral envelope vRNP Viral Ribonucleoprotein (vRNP) M2_Channel->vRNP Proton influx leads to dissociation of vRNP from M1 protein Released_vRNP Released vRNP vRNP->Released_vRNP Release into cytoplasm Replication Viral Replication Released_vRNP->Replication Adamantane_Analog Adamantane Analog Adamantane_Analog->M2_Channel Blocks proton influx

Caption: Inhibition of Influenza A uncoating by adamantane analogs.

Neuroprotective Activity: Antagonism of the NMDA Receptor

Certain aminoadamantane derivatives, such as memantine, are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory.[9] Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a key factor in the pathology of neurodegenerative diseases like Alzheimer's disease.[9] Memantine offers a unique therapeutic advantage by preferentially blocking the excessive channel opening associated with pathology while sparing normal synaptic activity.[9]

Structure-Activity Relationship of Adamantane-Based NMDA Receptor Antagonists

The affinity of adamantane analogs for the NMDA receptor channel is influenced by the substitution pattern on the adamantane cage.

CompoundStructureKey Substituent(s)NMDA Receptor Antagonist Potency (IC50, µM)Reference
Amantadine1-aminoadamantane-NH₂ at C118.6[10]
Memantine1-amino-3,5-dimethyladamantane-NH₂ at C1, -CH₃ at C3 and C51.04[10]
(+)-MK-801(a non-adamantane antagonist for comparison)-0.12[10]

Key SAR Observations:

  • Amino Group: A primary or secondary amine is essential for activity, as it is believed to interact with the Mg²⁺ binding site within the NMDA receptor channel.

  • Bridgehead Methyl Groups: The addition of methyl groups at the 3 and 5 positions of the adamantane nucleus, as in memantine, significantly enhances the blocking potency compared to amantadine.[10][11] This is thought to be due to favorable hydrophobic interactions within the channel.

  • Kinetics of Blockade: There is an inverse relationship between antagonist affinity and the kinetics of blockade/unblockade.[10] The lower-affinity antagonist amantadine exhibits faster kinetics, while the higher-affinity memantine has intermediate kinetics.[10] This property of memantine is thought to contribute to its favorable clinical profile, as it can leave the channel relatively quickly, allowing for normal physiological neurotransmission.[9]

Experimental Protocol: NMDA Receptor Binding Assay ([³H]MK-801)

This radioligand binding assay measures the ability of a test compound to displace the binding of the high-affinity uncompetitive NMDA receptor antagonist, [³H]MK-801, from its binding site within the ion channel.[12][13]

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [³H]MK-801 (radioligand)

  • Test compound (adamantane analog)

  • Glutamate and Glycine (co-agonists)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.[14]

  • Incubation: Incubate the brain membranes with a fixed concentration of [³H]MK-801, glutamate, and glycine, and varying concentrations of the test compound.[14]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[14]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50 value). The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates the mechanism of NMDA receptor activation and its inhibition by adamantane analogs.

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit Ion_Channel_Open Ion Channel Opens NMDA_Receptor->Ion_Channel_Open Activation Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Normal Activity Excitotoxicity Excitotoxicity (Excessive Ca²⁺) Ca_Influx->Excitotoxicity Overactivation Adamantane_Analog Adamantane Analog (e.g., Memantine) Adamantane_Analog->Ion_Channel_Open Blocks channel

Caption: NMDA receptor antagonism by adamantane analogs.

Anticancer Activity

The lipophilic nature of the adamantane moiety has been exploited to enhance the anticancer activity of various compounds. Adamantane derivatives have been investigated for their potential to inhibit cancer cell proliferation through diverse mechanisms.

Structure-Activity Relationship of Adamantane-Based Anticancer Agents

The antiproliferative activity of adamantane analogs varies significantly with the nature of the substituents and the cancer cell line being tested. The following table provides a glimpse into the SAR of some adamantane-isothiourea derivatives.

CompoundKey SubstituentsIC50 (µM) vs. PC-3 (Prostate Cancer)IC50 (µM) vs. HepG-2 (Liver Cancer)IC50 (µM) vs. HCT-116 (Colorectal Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)Reference
Compound 14-chlorophenyl, 4-nitrobenzyl> 5045.338.742.133.5[15]
Compound 24-chlorophenyl, 4-bromobenzyl28.625.422.826.319.7[15]
Doxorubicin(Reference drug)4.53.85.24.13.5[15]

Key SAR Observations:

  • Aromatic Substituents: In the studied series of adamantane-linked isothiourea derivatives, the nature of the benzyl substituent significantly impacted antiproliferative activity. The 4-bromobenzyl analog (Compound 2) consistently showed higher potency across all tested cancer cell lines compared to the 4-nitrobenzyl analog (Compound 1).[15] This suggests that electronic and steric properties of the aromatic ring play a crucial role in the anticancer effect.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (adamantane analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the adamantane analog for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution.[16]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[16]

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the workflow for assessing the cytotoxicity of adamantane analogs using the MTT assay.

MTT_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with Adamantane Analog Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) (Viable cells form formazan) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The adamantane scaffold continues to be a privileged structure in drug discovery, offering a unique combination of properties that can be leveraged to design potent and selective therapeutic agents. The structure-activity relationships highlighted in this guide for antiviral, neuroprotective, and anticancer adamantane analogs demonstrate the profound impact of subtle chemical modifications on biological activity. A thorough understanding of these SAR principles, coupled with robust experimental evaluation using standardized protocols, is essential for the successful development of the next generation of adamantane-based drugs.

References

A Comparative Analysis of the Antiviral Efficacy of Amantadine, Rimantadine, and Novel Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antiviral efficacy of the classical adamantane derivatives, amantadine and rimantadine, alongside a selection of novel adamantane derivatives. The emergence of drug-resistant viral strains has necessitated the development of new therapeutic agents. This analysis aims to equip researchers with comparative data on the efficacy of these compounds and the experimental protocols to evaluate them.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of adamantane derivatives is primarily evaluated by their ability to inhibit viral replication in cell culture. Key metrics for this evaluation include the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of viral activity, and the 50% cytotoxic concentration (CC50), which indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound; a higher SI value indicates a more favorable safety profile.[1]

The data presented below summarizes the in vitro activity of amantadine, rimantadine, and several novel adamantane derivatives against various influenza A virus strains, including those known to be resistant to first-generation adamantanes.

CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine Influenza A/H3N212.5 (µg/mL)>100 (µg/mL)>8[1]
Influenza A/H5N1 (amantadine-susceptible)2.88Not SpecifiedNot Specified[2]
Rimantadine Influenza A/H3N210.0 (µg/mL)>100 (µg/mL)>10[1]
Influenza A/California/04/2009 (H1N1)pdm (rimantadine-resistant)IneffectiveNot SpecifiedNot Specified[3][4]
Glycyl-rimantadine (4b) Influenza A/H3N27.5 (µg/mL)>100 (µg/mL)>13.3[1]
(R)-enol ester 10 A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)7.7Not SpecifiedNot Specified[5]
(2R,4S)-13 A/California/7/2009(H1N1)pdm09 (rimantadine-resistant)18.4>40.0>2.2[5]
Novel Derivative [I] SARS-CoV-20.32>1000>3125[6]
N-methyl spiro-pyrrolidine 55 Influenza A2 (Japan)3 times more active than amantadine in vivoNot SpecifiedNot Specified[7]

Mechanism of Action and Resistance

Amantadine and rimantadine primarily exert their antiviral effect against influenza A viruses by targeting the M2 proton channel.[8][9] This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, these drugs prevent the release of viral ribonucleoprotein complexes into the cytoplasm, thereby halting viral replication.[10][11]

However, the widespread use of amantadine and rimantadine has led to the emergence of resistant influenza A strains.[8][10] Resistance is most commonly associated with single amino acid substitutions in the transmembrane domain of the M2 protein, such as the S31N mutation. This has significantly diminished the clinical effectiveness of these first-generation adamantane drugs.[8]

Novel adamantane derivatives are being developed to overcome this resistance. Some, like certain amino acid conjugates of rimantadine, are designed to have improved efficacy against resistant strains. Others are being investigated for activity against different viruses, such as SARS-CoV-2, suggesting alternative mechanisms of action may be at play.[6]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating these compounds, the following diagrams are provided.

M2_Inhibition_Pathway Mechanism of M2 Proton Channel Inhibition cluster_virus Influenza A Virus cluster_drug Adamantane Derivatives Virus_Entry Virus enters host cell via endocytosis Endosome Virus contained within endosome Virus_Entry->Endosome M2_Channel M2 Proton Channel Endosome->M2_Channel Acidification of endosome activates M2 channel Viral_RNA_Release Viral RNA released into cytoplasm M2_Channel->Viral_RNA_Release Proton influx facilitates viral uncoating Replication Viral Replication Viral_RNA_Release->Replication Amantadine_Rimantadine Amantadine / Rimantadine Amantadine_Rimantadine->M2_Channel Blockage of proton influx

Caption: Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.

Antiviral_Assay_Workflow General Workflow for Antiviral Efficacy Testing cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antiviral Antiviral Assay (e.g., Plaque Reduction) Seed_Cells_C Seed host cells in 96-well plate Add_Compound_C Add serial dilutions of test compound Seed_Cells_C->Add_Compound_C Incubate_C Incubate for 48-72 hours Add_Compound_C->Incubate_C Assess_Viability Assess cell viability (e.g., MTT reagent) Incubate_C->Assess_Viability Calculate_CC50 Calculate CC50 Assess_Viability->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_CC50->Calculate_SI Seed_Cells_A Seed host cells to form a monolayer Infect_Cells Infect cells with virus Seed_Cells_A->Infect_Cells Add_Compound_A Add serial dilutions of test compound with overlay medium Infect_Cells->Add_Compound_A Incubate_A Incubate to allow plaque formation Add_Compound_A->Incubate_A Stain_Count Stain and count plaques Incubate_A->Stain_Count Calculate_IC50 Calculate IC50 Stain_Count->Calculate_IC50 Calculate_IC50->Calculate_SI

Caption: General Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.[1]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Adamantane derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Methodology:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^4 cells per well.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Addition: Remove the cell culture medium and add serial dilutions of the adamantane derivatives in maintenance medium to the wells. Control wells should contain only the maintenance medium.[1]

  • Incubation: Incubate the plates for another 72 hours under the same conditions.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the control.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.[1]

Materials:

  • Confluent monolayers of MDCK cells in 6-well plates

  • Influenza A virus stock

  • Adamantane derivatives

  • Maintenance medium (e.g., DMEM with TPCK-trypsin)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Methodology:

  • Cell Preparation: Grow MDCK cells in 6-well plates until they form a confluent monolayer.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then infect them with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[1]

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Compound Addition: Remove the virus inoculum. Overlay the cells with a medium containing 1% agarose or Avicel and serial dilutions of the adamantane derivatives.[1]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a 0.1% crystal violet solution to visualize the plaques.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is used to determine if a compound can inhibit the neuraminidase activity of the influenza virus, which is crucial for the release of new virus particles from infected cells.[6]

Materials:

  • Influenza virus stock

  • Test compounds (adamantane derivatives)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well black, flat-bottom plates

  • Fluorometer

Methodology:

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in assay buffer in a 96-well plate. Add a standardized amount of influenza virus to each well containing the test compound and to virus control wells.

  • Pre-incubation: Incubate the plate at room temperature for 45 minutes to allow the compounds to interact with the virus.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • IC50 Calculation: The IC50 value is the concentration of the compound that reduces the neuraminidase activity by 50% compared to the virus control.

References

A Comparative Guide to the Validation of Analytical Methods for Ethyl Carbamate Determination in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethyl carbamate (EC) is of paramount importance due to its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1][2] Ethyl carbamate can form naturally in a variety of fermented foods and alcoholic beverages during the fermentation process or during storage.[1][3] Consequently, robust and validated analytical methods are crucial for monitoring its levels and ensuring consumer safety.[4][5]

This guide provides an objective comparison of the most common analytical methods for the determination of ethyl carbamate in complex matrices, supported by experimental data. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an analytical method for ethyl carbamate determination is influenced by several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC-MS has long been considered the reference method due to its high selectivity and sensitivity.[6][7] However, LC-MS/MS has emerged as a powerful alternative, offering high selectivity and sensitivity, often with simpler sample preparation protocols.[5][8]

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for GC-MS and LC-MS/MS methods based on published validation studies.

Table 1: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by GC-MS

Validation ParameterPerformanceFood/Beverage Matrix
Limit of Detection (LOD) 0.4 µg/L - 2.8 µg/kgWine, Various foods
1.5 ng/mLWine[6][9]
Limit of Quantification (LOQ) 1.2 µg/L - 18.43 µg/kgWine, Various foods
5 ng/mLWine[6][9]
10 µg/LAlcoholic beverages[6]
Linearity (R²) > 0.99Spirits
0.9996Wine[9]
Recovery 80 - 110%General
Precision (RSD) < 15%General

Table 2: Comparison of Key Performance Parameters for Ethyl Carbamate Analysis by LC-MS/MS

Validation ParameterPerformanceFood/Beverage Matrix
Limit of Detection (LOD) 0.17 - 0.63 µg/LWine, Fortified Wine[8][10]
1.3 ng/mLAlcoholic Beverages[9]
48.0 µg L⁻¹Sweetened Sugar Cane Spirit[11]
Limit of Quantification (LOQ) 0.52 µg L⁻¹Fortified Wine[10]
4.0 ng/mLAlcoholic Beverages[9]
160.0 µg L⁻¹Sweetened Sugar Cane Spirit[11]
Linearity (R²) > 0.995General[12]
0.9999Fortified Wine[10]
Recovery 85 - 115%General[12]
93 - 114%Fortified Wine[10]
~100%Sweetened Sugar Cane Spirit[11]
Precision (RSD) < 10%General[12]
< 8%Fortified Wine[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the GC-MS and LC-MS/MS analysis of ethyl carbamate.

GC-MS Method Protocol

Gas Chromatography-Mass Spectrometry is a widely used technique for the determination of ethyl carbamate and is often considered the reference method. The general workflow involves sample preparation, including extraction and cleanup, followed by chromatographic separation and mass spectrometric detection.[6]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Homogenization: Solid samples are homogenized with water to create a slurry. Liquid samples can be used directly.[12]

    • Internal Standard: The sample is spiked with a suitable internal standard, such as a deuterated analog of ethyl carbamate (e.g., d5-ethyl carbamate), to ensure accuracy.[3]

    • Extraction: The sample is passed through an SPE cartridge (e.g., C18).[12] The cartridge is then washed with water to remove polar interferences.

    • Elution: Ethyl carbamate and the internal standard are eluted from the cartridge using an organic solvent like dichloromethane or ethyl acetate.[12]

    • Concentration: The eluate is concentrated under a gentle stream of nitrogen.[6]

    • Reconstitution: The residue is reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.[12]

  • GC-MS Parameters

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[12]

    • Injector: Splitless mode.[4]

    • Column: A polar capillary column is typically used for separation.[6]

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation.

    • Mass Spectrometer: A quadrupole mass spectrometer is commonly used.[13]

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of ethyl carbamate and the internal standard.[14]

LC-MS/MS Method Protocol

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and selectivity and can often be performed with less rigorous sample cleanup.

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Homogenization: A representative sample is weighed into a centrifuge tube.

    • Internal Standard: An internal standard (e.g., Urethane-d5) is added.[5]

    • Extraction: Acetonitrile and a salt mixture (e.g., MgSO₄, NaCl) are added. The tube is shaken vigorously and then centrifuged.[12]

    • Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing sorbents like PSA (primary secondary amine) and MgSO₄ to remove interferences. The tube is vortexed and centrifuged.[12]

    • Final Preparation: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.[12]

  • LC-MS/MS Parameters

    • Liquid Chromatograph: Shimadzu LCMS-8045 or equivalent.[12]

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid and/or ammonium formate, is typically employed.[12]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[12]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[12]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both ethyl carbamate and the internal standard.[5]

Mandatory Visualization

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Quality Control SamplePrep Sample Preparation (SPE, LLE, QuEChERS) Instrumental Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->Instrumental Optimization Optimization of Parameters (e.g., mobile phase, temperature) Instrumental->Optimization Optimization->Validation_Start Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Routine Routine Sample Analysis Stability->Routine Validation_Start->Specificity QC Quality Control Checks Routine->QC Reporting Data Reporting QC->Reporting

Caption: General workflow for the validation of an analytical method for ethyl carbamate determination.

References

Comparative In Vitro Efficacy of Novel Adamantane Compounds Against Viral Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the latest advancements in adamantane-based antiviral agents, presenting key experimental data and detailed protocols for comparative analysis.

The emergence of drug-resistant viral strains and novel pandemic threats necessitates the continued exploration of new antiviral agents. Adamantane derivatives, a class of compounds historically used against influenza A, are experiencing a resurgence in interest due to the potential of novel analogs to exhibit broader antiviral activity. This guide provides a comparative overview of the in vitro performance of several recently developed adamantane compounds against clinically relevant viruses, including influenza A and SARS-CoV-2. The data presented is compiled from recent preclinical studies to aid researchers in evaluating the potential of these next-generation antiviral candidates.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of novel adamantane compounds is primarily evaluated through in vitro cell-based assays that determine the concentration of the compound required to inhibit viral replication by 50% (IC50 or EC50). A higher selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicates a more favorable safety profile. The following tables summarize the in vitro antiviral activity of various adamantane derivatives against different viral strains.

CompoundVirus StrainCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine SARS-CoV-2Vero E6180 - 413>1000>2.4 - >5.5[1][2]
SARS-CoV-2Human Lung Epithelial120 - 130Not SpecifiedNot Specified[1]
Rimantadine SARS-CoV-2Vero E631 - 121>1000>8.2 - >32.2[1][2]
SARS-CoV-2Human Lung Epithelial30 - 40Not SpecifiedNot Specified[1]
Tromantadine SARS-CoV-2Human Lung Epithelial60 - 100Not SpecifiedNot Specified[1]
Aminoadamantane (AMA) SARS-CoV-2Vero CCL-8139.71>1000>25.18[2][3]
3F4 (Aminoadamantane Derivative) SARS-CoV-2Vero CCL-810.32>1000>3125[2][3]
SARS-CoV-2Calu-30.0035>1000>285714[3]
3F5 (Aminoadamantane Derivative) SARS-CoV-2Vero CCL-810.44>1000>2272.72[2][3]
3E10 (Aminoadamantane Derivative) SARS-CoV-2Vero CCL-811.28>1000>781.25[2][3]
Enol Ester 10 (R and S isomers) Influenza A (H1N1)pdm09 (S31N mutant)Not Specified7.7Not SpecifiedNot Specified[4]
Glycyl-rimantadine Influenza A/H3N2MDCK7.5 (µg/mL)>100 (µg/mL)>13.3[5]
Bananin SARS-CoVNot Specified< 10390>39[6]
Iodobananin SARS-CoV (Helicase)Not Specified0.54 (ATPase IC50)Not SpecifiedNot Specified[6]
Vanillinbananin SARS-CoV (Helicase)Not Specified0.68 (ATPase IC50)Not SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the antiviral activity of adamantane compounds.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a test compound that is toxic to the host cells, a critical parameter for calculating the selectivity index.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for SARS-CoV-2) into a 96-well plate at a density of 1 x 10^4 cells per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the adamantane derivative to the wells.

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[5]

  • Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[5]

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit virus-induced cell death and is a gold standard for determining antiviral efficacy.

Methodology:

  • Cell Seeding: Prepare confluent monolayers of a suitable host cell line in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Incubation: Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane derivatives.[5]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a duration sufficient for plaque formation (typically 2-3 days).[5]

  • Plaque Staining: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a staining solution (e.g., 0.1% crystal violet).[5]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Visualizing Experimental Processes and Mechanisms

To further clarify the experimental and theoretical frameworks, the following diagrams illustrate a generalized workflow for in vitro antiviral screening and the established mechanism of action for classical adamantane derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Host Cell Culture (e.g., MDCK, Vero) cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity antiviral Antiviral Assay (e.g., Plaque Reduction) cell_culture->antiviral virus_stock Virus Stock Preparation & Titration virus_stock->antiviral compound_prep Compound Dilution Series compound_prep->cytotoxicity compound_prep->antiviral cc50 Calculate CC50 cytotoxicity->cc50 ic50 Calculate IC50 antiviral->ic50 si Calculate Selectivity Index (SI = CC50 / IC50) cc50->si ic50->si

Caption: Generalized workflow for in vitro antiviral screening of adamantane compounds.

mechanism_of_action cluster_virus Influenza A Virus cluster_drug Adamantane Drug cluster_cell Host Cell m2_channel M2 Proton Channel virion Virion Interior (Acidic pH needed for uncoating) m2_channel->virion Proton Influx (Inhibited) replication_blocked Viral Replication Blocked virion->replication_blocked Uncoating Fails adamantane Amantadine / Rimantadine adamantane->m2_channel Blocks endosome Endosome

References

A Comparative Guide to Adamantane Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of adamantane and its derivatives is a critical process, given their wide-ranging applications from pharmaceuticals to materials science. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of established and novel methods for adamantane synthesis, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for different adamantane synthesis methods, offering a clear comparison of their performance.

MethodCatalystStarting MaterialTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)
Prelog Method (1941) -Meerwein's Ester---0.16
Schleyer Method (1957) AlCl₃ (Lewis Acid)Dicyclopentadiene150-180Ambient8-1230-40
Improved Schleyer Superacid or UltrasoundDicyclopentadiene---60-98
Zeolite-Catalyzed HY Zeolite (e.g., HUSY, Ni/USY)Tetrahydrodicyclopentadiene250-2801.0-1.54-6~30
Ionic Liquid-Catalyzed Chloroaluminate Ionic LiquidTetrahydrodicyclopentadiene70Ambient621.9

Mandatory Visualization: Synthesis Evolution and Workflow

The following diagrams, generated using Graphviz, illustrate the evolution of adamantane synthesis and a general experimental workflow.

Adamantane_Synthesis_Evolution cluster_0 Early Methods cluster_1 Established Protocol cluster_2 Modern High-Yield Methods Prelog Prelog Method (1941) Yield: 0.16% Schleyer Schleyer Method (1957) Yield: 30-40% Prelog->Schleyer Significant Yield Improvement Superacid Superacid Catalysis Yield: up to 98% Schleyer->Superacid Enhanced Efficiency Ultrasound Ultrasound-Assisted Yield: up to 60% Schleyer->Ultrasound Alternative Energy Source Zeolite Zeolite Catalysis Yield: ~30% Schleyer->Zeolite Heterogeneous Catalysis

Caption: Evolution of Adamantane Synthesis Methods.

Experimental_Workflow Start Starting Material (e.g., Dicyclopentadiene) Hydrogenation Hydrogenation (if necessary) to Tetrahydrodicyclopentadiene Start->Hydrogenation Isomerization Isomerization Reaction with Catalyst Hydrogenation->Isomerization Workup Reaction Work-up (e.g., Quenching, Extraction) Isomerization->Workup Purification Purification (e.g., Recrystallization, Sublimation) Workup->Purification Analysis Product Characterization (e.g., NMR, GC-MS, Melting Point) Purification->Analysis Final Pure Adamantane Analysis->Final

Caption: General Experimental Workflow for Adamantane Synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Established Protocol: The Schleyer Synthesis

This method, developed in 1957, remains a common laboratory procedure for preparing adamantane.

a. Hydrogenation of Dicyclopentadiene:

  • In a Parr apparatus, a solution of 200 g of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide is hydrogenated at 50 p.s.i. hydrogen pressure.[1]

  • The reaction is exothermic initially and the uptake of hydrogen typically requires 4-6 hours.[1]

  • The catalyst is removed by filtration, and the ether is distilled off.[1]

  • The remaining endo-tetrahydrodicyclopentadiene is then distilled at atmospheric pressure (b.p. 191-193 °C). The yield is typically 96.5-98.4%.[1]

b. Isomerization to Adamantane:

  • In a 500-ml Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, 200 g of molten endo-tetrahydrodicyclopentadiene is placed.[1]

  • 40 g of anhydrous aluminum chloride is added, and the mixture is stirred and heated to 150-180 °C for 8-12 hours.[1]

  • After cooling, the reaction mixture separates into two layers. The upper layer, a brown mush, is decanted.[1]

  • The flask is rinsed with petroleum ether, and the combined petroleum ether suspension is warmed to dissolve the adamantane.[1]

  • The solution is decolorized with alumina, filtered, and concentrated.[1]

  • Cooling the concentrated filtrate in a dry ice-acetone bath yields solid adamantane, which is collected by suction filtration. The yield is typically 27-30 g.[1]

New Method: Zeolite-Catalyzed Synthesis

This method utilizes solid acid catalysts, offering potential advantages in terms of catalyst separation and reusability.

a. Catalyst Preparation and Activation (Representative Example):

  • A HY zeolite, such as HUSY or Ni/USY, is chosen as the catalyst. For Ni/USY, the zeolite is impregnated with a nickel salt solution.

  • The zeolite catalyst is activated by calcination at a high temperature (e.g., 350-450 °C) prior to use.

b. Isomerization Reaction:

  • The isomerization of endo- or exo-tetrahydrodicyclopentadiene is carried out in a high-pressure autoclave.

  • The activated zeolite catalyst is added to the starting material in a suitable solvent like cyclohexane.

  • The reactor is pressurized with hydrogen (e.g., 1.0-1.5 MPa) and heated to the reaction temperature (e.g., 250-280 °C).

  • The reaction is maintained with stirring for a specified duration (e.g., 4-6 hours).

c. Product Isolation and Purification:

  • After the reaction, the autoclave is cooled, and the pressure is released.

  • The solid catalyst is separated from the reaction mixture by filtration.

  • The solvent is removed from the filtrate by distillation.

  • The crude adamantane is then purified, typically by recrystallization or sublimation.

High-Yield Method: Superacid-Catalyzed Synthesis

This approach employs extremely strong acids to efficiently promote the isomerization, leading to very high yields.

a. Catalyst System:

  • A superacid catalyst is used, which can be a liquid superacid like trifluoromethanesulfonic acid (CF₃SO₃H) or a solid superacid.

b. Isomerization Reaction:

  • The reaction is typically carried out in a flask equipped with a stirrer and a condenser.

  • Tetrahydrodicyclopentadiene is added to the superacid catalyst. The reaction is often exothermic and may require initial cooling.

  • The reaction mixture is stirred at a controlled temperature for a specific duration. The optimal conditions will vary depending on the specific superacid used.

c. Work-up and Purification:

  • The reaction is carefully quenched, for example, by pouring the mixture onto ice.

  • The product is extracted into an organic solvent (e.g., pentane or cyclohexane).

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The resulting crude adamantane is purified by recrystallization or sublimation to obtain a product of high purity.

Green Chemistry Approach: Ultrasound-Assisted Synthesis

Ultrasound irradiation can enhance reaction rates and yields in various organic syntheses, representing a more energy-efficient approach.

a. Experimental Setup:

  • The reaction is conducted in a vessel placed within an ultrasonic cleaning bath or using a high-intensity ultrasonic probe.

b. Isomerization under Sonication:

  • A mixture of tetrahydrodicyclopentadiene and a catalyst (e.g., a Lewis acid or a solid acid) in a suitable solvent is subjected to ultrasound irradiation.

  • The frequency and power of the ultrasound, as well as the reaction temperature and time, are optimized to maximize the yield of adamantane. Sonication can often reduce the required reaction time and temperature compared to conventional heating.[2]

c. Product Isolation:

  • Following the sonication period, the work-up and purification procedures are similar to those described for the other methods, involving catalyst removal, solvent evaporation, and recrystallization or sublimation of the final product.

References

Safety Operating Guide

Proper Disposal of Ethyl Adamantane-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like ethyl adamantane-1-carboxylate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to standard laboratory safety protocols.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to the product in your possession. While some sources may not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard[1], other safety data sheets indicate that it can cause skin and eye irritation and may be harmful to aquatic life[2][3][4]. Therefore, a cautious approach is recommended.

Personal Protective Equipment (PPE): Ensure that appropriate personal protective equipment is worn at all times during handling and disposal.

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Skin Protection Impervious clothing, such as a lab coat.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[5]

Handling Precautions:

  • Work in a well-ventilated area to avoid inhalation of any dust or vapors.[5]

  • Avoid contact with skin and eyes.[3]

  • Prevent the formation of dust.[5]

Spill and Leak Management

In the event of a spill or leak, immediate action is necessary to contain the substance and prevent environmental contamination.

Steps for Spill Containment:

  • Evacuate: If the spill is large, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[5]

  • Collect: Carefully collect the spilled material using appropriate tools (e.g., a scoop or shovel) and place it into a suitable, labeled container for disposal.

  • Clean: Clean the affected area thoroughly.

  • Dispose: Arrange for the disposal of the collected waste according to the procedures outlined below.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Step-by-Step Disposal Guide:

  • Segregate Waste: Do not mix this compound with other waste streams. Keep it in its original or a compatible, well-labeled container.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name: "this compound" and any relevant hazard warnings.

  • Engage a Licensed Waste Disposal Company: Contact a certified chemical waste disposal contractor to arrange for pickup and disposal. This is the most critical step to ensure compliance with local and national regulations.[2]

  • Recommended Disposal Methods: The material can be disposed of by:

    • Licensed Chemical Destruction Plant: Removal to a facility equipped for chemical destruction.[5]

    • Controlled Incineration: Incineration with flue gas scrubbing is a suitable method.[5] An authorized incinerator equipped with an afterburner and a flue gas scrubber is recommended for the related compound, adamantane-1-carboxylic acid.[3]

  • Prohibited Disposal Methods:

    • Do not discharge to sewer systems. [5]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. [5]

Disposal of Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Before disposal, remove any remaining contents completely.[2]

Environmental Precautions

Prevent the release of this compound into the environment. It is noted to be harmful to aquatic life, with potential for long-lasting harmful effects.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->wear_ppe spill Is there a spill? wear_ppe->spill contain_spill Contain and Collect Spill spill->contain_spill Yes package_waste Package in Labeled, Sealed Container spill->package_waste No contain_spill->package_waste contact_disposal Contact Licensed Waste Disposal Service package_waste->contact_disposal no_sewer Do NOT Dispose in Sewer or General Waste package_waste->no_sewer incineration Controlled Incineration with Flue Gas Scrubbing contact_disposal->incineration chemical_destruction Licensed Chemical Destruction Plant contact_disposal->chemical_destruction end End: Proper Disposal Complete incineration->end chemical_destruction->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl adamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl adamantane-1-carboxylate. It offers procedural, step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound based on available safety data sheets.[1]

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protective GlovesImpervious gloves. Must be inspected prior to use. Wash and dry hands after handling.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1]

Note: No specific quantitative data, such as glove breakthrough times, were available in the searched documents. It is highly recommended to consult the safety equipment manufacturer for specific details on protection levels and material compatibility.

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work in a well-ventilated area.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from sources of ignition.[1]

Disposal Plan

Contaminated materials and waste must be handled and disposed of according to appropriate laws and regulations.

Disposal Steps:

  • Collect waste material in suitable, closed containers labeled for disposal.[1]

  • Adhered or collected material should be promptly disposed of.[1]

  • Follow all applicable local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

  • If Inhaled: Move the victim to fresh air.[1]

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area.[1]

  • After Eye Contact: Rinse with pure water for at least 15 minutes.[1]

  • If Swallowed: Rinse mouth with water.[1]

Visual Guides

The following diagrams illustrate key safety and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task-Specific Hazards (e.g., potential for splash, aerosol generation) Eye_Face Eye and Face Protection (Tightly fitting safety goggles) Assess Task->Eye_Face Potential for splash Skin Skin Protection (Impervious gloves, protective clothing) Assess Task->Skin Potential for contact Respiratory Respiratory Protection (Full-face respirator if needed) Assess Task->Respiratory Potential for inhalation

PPE Selection Workflow for this compound

Chemical_Handling_Workflow Start Start Handling Preparation Preparation: - Confirm ventilation - Inspect PPE Start->Preparation Handling Chemical Handling: - Weigh/transfer in a hood - Avoid dust/aerosol generation Preparation->Handling Post_Handling Post-Handling: - Decontaminate work area - Wash hands thoroughly Handling->Post_Handling Waste_Disposal Waste Disposal: - Collect in labeled, sealed containers Post_Handling->Waste_Disposal End End Waste_Disposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl adamantane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl adamantane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.